Pneumocandin A3
Beschreibung
This compound has been reported in Glarea lozoyensis with data available.
Eigenschaften
Molekularformel |
C51H82N8O14 |
|---|---|
Molekulargewicht |
1031.2 g/mol |
IUPAC-Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,21,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O14/c1-6-28(2)23-29(3)13-11-9-7-8-10-12-14-40(65)53-35-21-22-41(66)55-49(71)44-45(67)30(4)26-59(44)51(73)43(38(63)25-39(52)64)57-47(69)36(20-17-32-15-18-33(61)19-16-32)54-48(70)37-24-34(62)27-58(37)50(72)42(31(5)60)56-46(35)68/h15-16,18-19,28-31,34-38,41-45,60-63,66-67H,6-14,17,20-27H2,1-5H3,(H2,52,64)(H,53,65)(H,54,70)(H,55,71)(H,56,68)(H,57,69)/t28-,29+,30-,31+,34+,35+,36-,37-,38+,41+,42-,43-,44-,45-/m0/s1 |
InChI-Schlüssel |
PVPPXJJCHCIYGN-FMLPGXNNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pneumocandin A3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the pneumocandin family of antifungal agents, with a specific focus on the pneumocandin A series. Pneumocandins are lipohexapeptide natural products produced by the fungus Glarea lozoyensis (formerly classified as Zalerion arboricola). They are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, making them a cornerstone in the development of modern antifungal therapies. This document details the initial discovery, fermentation and purification protocols, and the biosynthetic pathways involved in their production.
Discovery of the Pneumocandin Complex
The initial discovery of the pneumocandin family of lipopeptides was reported in the early 1990s from fermentations of the fungus Zalerion arboricola ATCC 20868, which was later reclassified as Glarea lozoyensis.[1][2] The primary component identified in these early studies was Pneumocandin A0.[1] Subsequent research, involving mutagenesis and manipulation of fermentation media, led to the identification and isolation of a spectrum of related compounds, including Pneumocandins A1, A2, B0, C0, and D0.[1][3] These analogues primarily differ in the hydroxylation patterns of their peptide core residues.[3]
Fermentation for Pneumocandin Production
The production of pneumocandins is achieved through submerged fermentation of Glarea lozoyensis. The yield and profile of the produced pneumocandins are highly dependent on the fermentation medium composition and culture conditions.
Fermentation Media Composition
Several media formulations have been developed to optimize the production of pneumocandins. Below are representative media compositions that have been successfully employed.
| Component | Seed Medium (g/L) | Production Medium (S2) (g/L) |
| D-Mannitol | - | 50.0 |
| Peptonized Milk | - | 20.0 |
| Lactic Acid | - | 2.0 |
| Glycine | - | 2.5 |
| KH2PO4 | 2.0 | 2.0 |
| Trace Elements Solution | 10.0 mL | 10.0 mL |
| Sucrose | 20.0 | - |
| Yeast Extract | 5.0 | - |
| Soybean Tryptone | 10.0 | - |
| MgSO4·7H2O | 0.5 | - |
Trace Elements Solution (g/L): FeSO4·7H2O, 1.0; MnSO4·H2O, 1.0; ZnSO4·7H2O, 0.2; CaCl2, 0.07; H3BO3, 0.056; CuCl2·2H2O, 0.025; (NH4)6Mo7O24·4H2O, 0.019; Concentrated HCl, 50.0 mL.
Fermentation Protocol
A typical fermentation process for pneumocandin production involves a two-stage culture: a seed stage to generate sufficient biomass and a production stage for the synthesis of the target compounds.
Experimental Workflow for Pneumocandin Fermentation
Caption: A generalized workflow for the two-stage fermentation of Glarea lozoyensis for pneumocandin production.
Isolation and Purification of Pneumocandins
The isolation and purification of individual pneumocandins from the fermentation broth is a multi-step process involving extraction and chromatographic separations. The lipophilic nature of these compounds dictates the use of organic solvents for extraction.
Extraction Protocol
-
Mycelial Extraction: The harvested mycelial cake is extracted with a water-miscible organic solvent, typically methanol (B129727) or acetone, at room temperature with agitation.
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or n-butanol) and water to remove polar impurities. The organic phase, containing the pneumocandins, is collected.
Chromatographic Purification
A series of chromatographic steps are employed to separate the individual pneumocandin analogues.
Purification Workflow for Pneumocandins
Caption: A typical chromatographic purification scheme for the isolation of individual pneumocandins.
Biosynthesis of Pneumocandins
The biosynthesis of pneumocandins is a complex process involving a multi-modular enzymatic assembly line composed of a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).
The core hexapeptide is assembled by the NRPS, incorporating several non-proteinogenic amino acids. The lipophilic side chain, a dimethylmyristoyl group, is synthesized by the PKS. The various pneumocandin analogues arise from differential hydroxylation of the proline and homotyrosine residues, catalyzed by specific hydroxylases encoded within the biosynthetic gene cluster.
Simplified Pneumocandin Biosynthetic Pathway
Caption: A simplified schematic of the key stages in the biosynthesis of pneumocandins.
Quantitative Data
The yields of individual pneumocandins can vary significantly depending on the strain of G. lozoyensis and the fermentation conditions. The wild-type strain primarily produces Pneumocandin A0. Mutagenesis and media optimization have been employed to enhance the production of other analogues, particularly Pneumocandin B0 for the synthesis of the clinical drug caspofungin.
| Pneumocandin | Typical Yield (mg/L) | Producing Strain |
| Pneumocandin A0 | 50-150 | G. lozoyensis (Wild-Type) |
| Pneumocandin A1 | Minor Component | G. lozoyensis |
| Pneumocandin A2 | Minor Component | G. lozoyensis |
| Pneumocandin B0 | 10-50 (Wild-Type), >2000 (Mutant) | G. lozoyensis (Wild-Type and Mutants) |
| Pneumocandin C0 | Minor Component | G. lozoyensis |
| Pneumocandin D0 | Minor Component | G. lozoyensis (Mutant) |
Note: Yields are approximate and can vary widely based on the specific fermentation protocol and analytical methods used.
Conclusion
The discovery of the pneumocandins from Glarea lozoyensis has been a landmark in the field of antifungal drug development. The methodologies for their fermentation, isolation, and purification, while complex, are well-established for several members of this important class of natural products. While the specific entity "Pneumocandin A3" remains elusive in the reviewed literature, the detailed protocols and biosynthetic understanding of the pneumocandin A series provide a robust framework for researchers and scientists in the ongoing quest for novel and improved antifungal agents. Further exploration of the minor metabolites from G. lozoyensis may yet reveal the existence and structure of this compound or other novel analogues with significant therapeutic potential.
References
An In-depth Technical Guide to the Pneumocandin A3 Producing Organism Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glarea lozoyensis, the filamentous fungus responsible for producing pneumocandins, a class of potent antifungal compounds. The focus of this document is on Pneumocandin A3 and its related analogues, offering insights into the organism's biology, biosynthetic capabilities, and methods for cultivation and product isolation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, fungal biotechnology, and the development of new antifungal therapeutics.
Introduction to Glarea lozoyensis
Glarea lozoyensis is an anamorphic ascomycete fungus that has garnered significant attention in the pharmaceutical industry as the producer of pneumocandins. These lipohexapeptide secondary metabolites are the precursors for the semi-synthetic echinocandin antifungal drug, caspofungin. Initially isolated from a water sample in Spain, G. lozoyensis was first identified as Zalerion arboricola but was later reclassified as a new genus and species based on morphological and molecular data. Phylogenetically, it is related to the genus Cyathicula.
The wild-type strain, ATCC 20868, predominantly produces Pneumocandin A0. However, through classical mutagenesis and targeted genetic engineering, strains have been developed to primarily produce Pneumocandin B0, the direct precursor to caspofungin. Pneumocandins exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a mechanism that confers a high degree of selective toxicity.
Biosynthesis of Pneumocandins
The biosynthesis of pneumocandins in G. lozoyensis is a complex process involving a dedicated gene cluster that orchestrates the assembly of the lipohexapeptide structure. This cluster contains genes for a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are responsible for the synthesis of the cyclic hexapeptide core and the lipid side chain, respectively.
The pneumocandin biosynthetic gene cluster is notably well-organized and includes genes for modifying enzymes such as cytochrome P450 monooxygenases, which are crucial for the hydroxylation of the peptide core, and genes for the synthesis of non-proteinogenic amino acids like L-homotyrosine. The disruption of key genes in this cluster, such as GLNRPS4 and GLPKS4, has been shown to abolish pneumocandin production, confirming their central role in the biosynthetic pathway.
Key Genes in the Pneumocandin Biosynthetic Cluster
| Gene | Function | Role in Pneumocandin Biosynthesis |
| GLPKS4 | Polyketide Synthase | Synthesizes the 10,12-dimethylmyristoyl lipid side chain. |
| GLNRPS4 | Nonribosomal Peptide Synthetase | Assembles the hexapeptide core of the pneumocandin molecule. |
| GLOXY4 | α-ketoglutarate-dependent oxygenase | Involved in the cyclization of L-leucine to form 4S-methyl-L-proline, a key step in Pneumocandin A0 synthesis. Disruption of this gene leads to the exclusive production of Pneumocandin B0.[1][2] |
| GLP450s | Cytochrome P450 monooxygenases | Catalyze hydroxylation reactions on the peptide core, contributing to the diversity of pneumocandin analogues. |
| GLHYD | Thioesterase | Plays a role in the efficient functioning of GLPKS4 for lipid side chain synthesis. |
| GLCS | Chorismate synthase | Involved in the synthesis of amino acid precursors for the hexapeptide core. |
Fermentation and Production of Pneumocandins
The production of pneumocandins by G. lozoyensis can be significantly influenced by fermentation conditions, including medium composition and process parameters. Research has focused on optimizing these factors to enhance the yield of desired pneumocandin analogues, particularly Pneumocandin B0.
Fermentation Media Composition
The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Various carbon and nitrogen sources have been investigated to improve pneumocandin titers.
| Component | Concentration (g/L) | Role | Reference |
| Seed Medium | |||
| Glucose | 40 | Carbon Source | [3] |
| Soybean Powder | 20 | Nitrogen Source | [3] |
| KH2PO4 | 1 | Phosphate Source | [3] |
| Trace Element Solution | 10 mL | Micronutrients | |
| Fermentation Medium (Optimized for Pneumocandin B0) | |||
| Mannitol | 80 | Primary Carbon Source | |
| Glucose | 20 | Secondary Carbon Source | |
| Peptone | 20 | Nitrogen Source | |
| K2HPO4 | 2.5 | Phosphate Source & pH Buffer | |
| Alternative Fermentation Medium | |||
| Lactose | 30 | Carbon Source | |
| Threonine | 10 | Amino Acid Precursor | |
| Yeast Powder | 10 | Nitrogen & Vitamin Source | |
| Proline | 12 | Amino Acid Precursor |
Pneumocandin Production Yields under Different Conditions
Strain improvement through mutagenesis and optimization of fermentation parameters have led to significant increases in pneumocandin production.
| Strain | Condition | Pneumocandin B0 Yield (mg/L) | Fold Increase | Reference |
| G. lozoyensis ATCC 74030 (Parent) | Standard Medium | 810 | - | |
| G. lozoyensis Q1 (Mutant) | Standard Medium | 1134 | 1.39 | |
| G. lozoyensis Q1 (Mutant) | Optimized Medium | 1873 | 2.31 (vs. parent) | |
| G. lozoyensis ALE0 (Starting Strain) | Low-Temperature Adaptive Evolution | ~1639 | - | |
| G. lozoyensis ALE50 (Evolved Strain) | Low-Temperature Adaptive Evolution | 2131 | 1.30 | |
| G. lozoyensis CCTCC M 2019020 Q1 | Normal Batch Fermentation | 1837 | - | |
| G. lozoyensis CCTCC M 2019020 Q1 | Extractive Fermentation with 1.0 g/L SDS | 2528.67 | 1.38 | |
| G. lozoyensis (Fructose as carbon source) | Fructose vs. Glucose | Increased by 54.76% | - | |
| G. lozoyensis (Engineered Strain) | Overexpression of key enzymes and knockout of competing pathways | 2630 | 2.087 |
Experimental Protocols
Fermentation of G. lozoyensis
-
Seed Culture Preparation: Inoculate a suitable seed medium with G. lozoyensis. A typical seed medium contains glucose, a nitrogen source like soybean powder, and essential minerals. Incubate at 25°C with shaking at 220 rpm for 5-7 days.
-
Inoculation: Transfer the seed culture (typically 10% v/v) to the production fermentation medium.
-
Production Fermentation: Incubate the production culture at 25°C with shaking at 220 rpm for an extended period, typically up to 18-21 days, to allow for maximal pneumocandin accumulation.
-
Monitoring: Periodically monitor the fermentation by measuring biomass (dry cell weight) and substrate consumption.
Extraction of Pneumocandins
-
Harvesting: At the end of the fermentation, harvest the entire fermentation broth containing the mycelia, as a significant portion of pneumocandins can be intracellular.
-
Solvent Extraction: Add a suitable organic solvent, such as ethanol (B145695) or ethyl acetate (B1210297), to the fermentation broth. A common method involves adding 4 volumes of ethanol to 1 volume of broth.
-
Homogenization: Vigorously mix the broth-solvent mixture to ensure efficient extraction of the pneumocandins from the mycelia and the aqueous phase.
-
Separation: Centrifuge the mixture to separate the solid debris (mycelia) from the liquid extract.
-
Concentration: Collect the supernatant and concentrate it under vacuum to remove the solvent and reduce the volume.
Analysis of Pneumocandins by HPLC
-
Sample Preparation: Filter the concentrated extract through a 0.22 µm filter before injection into the HPLC system.
-
HPLC System: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape.
-
Detection: Monitor the elution of pneumocandins using a UV detector, typically at a wavelength of 210 nm.
-
Quantification: Quantify the concentration of pneumocandins by comparing the peak areas to those of known standards.
Gene Disruption in G. lozoyensis
Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for genetic manipulation of G. lozoyensis.
-
Vector Construction: Construct a gene disruption vector containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.
-
Transformation of A. tumefaciens: Introduce the disruption vector into a suitable A. tumefaciens strain.
-
Co-cultivation: Co-cultivate the transformed A. tumefaciens with G. lozoyensis conidia on an induction medium.
-
Selection: Plate the co-cultivation mixture onto a selective medium containing an antibiotic to kill the A. tumefaciens and a selection agent (e.g., hygromycin) to select for transformed fungal colonies.
-
Verification: Confirm the gene disruption in the selected transformants by PCR and Southern blot analysis.
Signaling Pathways and Regulation
The production of secondary metabolites in filamentous fungi is tightly regulated by complex signaling networks that respond to environmental cues such as nutrient availability, pH, and light. While specific signaling pathways in G. lozoyensis are not fully elucidated, they are expected to share similarities with other well-studied fungi like Aspergillus species.
Key global regulatory elements in fungi include the Velvet complex (VeA, LaeA, VelB), which links secondary metabolism to light-dependent development, and transcription factors that respond to carbon (CreA) and nitrogen (AreA) availability. These regulators often act by modifying chromatin structure, thereby controlling the accessibility of biosynthetic gene clusters to the transcriptional machinery.
Caption: A putative signaling pathway for pneumocandin biosynthesis in Glarea lozoyensis.
Conclusion
Glarea lozoyensis remains a cornerstone in the production of echinocandin antifungals. This guide has provided a detailed overview of the organism, its biosynthetic pathways, and the methodologies for enhancing and analyzing its valuable secondary metabolites. A deeper understanding of the genetics and physiology of G. lozoyensis will continue to drive the development of improved production strains and novel antifungal agents. The combination of classical microbiology techniques with modern genetic and metabolic engineering approaches holds great promise for unlocking the full potential of this remarkable fungus.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pneumocandin Biosynthetic Gene Cluster
The pneumocandins are a class of lipohexapeptide natural products produced by the fungus Glarea lozoyensis. These compounds are potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making them a cornerstone of antifungal therapy.[1][2][3] The semi-synthetic derivative of pneumocandin B₀, caspofungin, was the first echinocandin-class antifungal approved for human use.[4][5] The elucidation of the pneumocandin biosynthetic gene cluster has provided a molecular blueprint for understanding its complex biosynthesis and has paved the way for targeted genetic engineering to create novel analogues with improved therapeutic properties.
This guide provides a comprehensive technical overview of the pneumocandin biosynthetic gene cluster, its organization, the function of its constituent genes, and the experimental methodologies used to elucidate its function.
Pneumocandin Gene Cluster Organization
The biosynthesis of pneumocandins is orchestrated by a large, contiguous gene cluster in G. lozoyensis. Unlike some other fungal secondary metabolite clusters, the pneumocandin cluster is notably well-organized and autonomous, containing genes for precursor biosynthesis, core structure assembly, and subsequent modifications. The core of the cluster is defined by a tandemly arranged Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS).
The cluster also contains a suite of tailoring enzymes, including cytochrome P450 monooxygenases and nonheme iron oxygenases, which are responsible for the extensive hydroxylation of the peptide core. Additionally, a complete five-gene subcluster for the biosynthesis of the non-proteinogenic amino acid L-homotyrosine is located downstream of the core NRPS gene.
Diagram of the Pneumocandin Biosynthetic Gene Cluster
Caption: Organization of core and ancillary genes within the pneumocandin cluster.
Table 1: Key Genes in the Pneumocandin Biosynthetic Cluster
| Gene Name | Encoded Protein/Enzyme Class | Putative Function in Pneumocandin Biosynthesis |
| glpks4 | Polyketide Synthase (PKS) | Synthesizes the 10,12-dimethylmyristoyl fatty acid side chain. |
| glnrps4 | Nonribosomal Peptide Synthetase (NRPS) | Assembles the hexapeptide core of pneumocandin. |
| glligase | Acyl-AMP Ligase | Activates and transfers the polyketide side chain to the NRPS machinery (lipoinitiation). |
| glp450-1 | Cytochrome P450 Monooxygenase | Involved in the hydroxylation of the L-homotyrosine residue. |
| glp450-2 | Cytochrome P450 Monooxygenase | Catalyzes the dihydroxylation of the L-ornithine residue. |
| gloxi1 | Nonheme Iron Oxygenase | Contributes to the hydroxylation of L-homotyrosine. |
| gloxi2 | Nonheme Iron Oxygenase (Proline Hydroxylase) | Hydroxylates L-proline to form hydroxyproline (B1673980) residues. |
| gloxi3 | Nonheme Iron Oxygenase (Gln β-hydroxylase) | Catalyzes the β-hydroxylation of L-glutamine. |
| gloxi4 | Nonheme Iron Oxygenase (Leu cyclization) | Catalyzes the cyclization of L-leucine to form the 4-methylproline residue, specific to Pneumocandin A₀. |
| glhyp | Transcription Factor | Positive regulator; overexpression led to a 2.38-fold increase in Pneumocandin B₀ production. |
| glhtyA-E | L-homotyrosine Biosynthesis Enzymes | A five-gene subcluster responsible for synthesizing the L-homotyrosine precursor. |
The Pneumocandin Biosynthetic Pathway
The biosynthesis is a hybrid pathway combining polyketide and nonribosomal peptide synthesis. It begins with the creation of a fatty acid side chain, which is then attached to the first amino acid of the hexapeptide core. The growing chain is sequentially modified by a series of hydroxylases before final cyclization.
Step 1: Lipoinitiation - Synthesis of the Acyl Side Chain
The pathway is initiated by GLPKS4, a highly reducing PKS, which assembles a 10,12-dimethylmyristate fatty acid from an acetyl-CoA starter and methionine-derived methyl groups. This fatty acid is then activated by an acyl-AMP ligase (glligase) and transferred to the first module of the NRPS, acylating an ornithine residue to kickstart the peptide assembly.
Step 2: NRPS-Mediated Assembly and Modification
The core of the molecule is assembled by the six-module NRPS, GLNRPS4. Each module is responsible for recognizing, activating, and incorporating a specific amino acid. The proposed sequence for Pneumocandin A₀ is:
-
Ornithine: Acylated with the lipid side chain. Subsequently di-hydroxylated by glp450-2.
-
Threonine
-
4-Hydroxyproline: Hydroxylated from a proline precursor by gloxi2.
-
L-homotyrosine: Synthesized by the glhty subcluster and later hydroxylated by glp450-1 and gloxi1.
-
3-Hydroxyglutamine: Hydroxylated from a glutamine precursor by gloxi3.
-
3-Hydroxy-4-methylproline: This residue distinguishes Pneumocandin A₀. It is derived from L-leucine, which is cyclized by gloxi4 to form 4-methylproline, and then hydroxylated. In the absence of functional gloxi4, L-proline is incorporated and hydroxylated instead, leading to the production of Pneumocandin B₀.
Step 3: Cyclization and Release
The terminal condensation (C) domain of the final NRPS module (GLNRPS4) is proposed to catalyze the cyclization and release of the final lipohexapeptide from the enzyme complex. Unlike many NRPS systems, a dedicated thioesterase (TE) domain for product release appears to be absent.
Diagram of the Pneumocandin A₀ Biosynthetic Pathway
Caption: Flow of precursors through the PKS and NRPS machinery to form Pneumocandin A₀.
Key Experimental Protocols
The function of the pneumocandin gene cluster has been primarily elucidated through targeted gene disruption and subsequent metabolite analysis.
Protocol 1: Gene Disruption via CRISPR/Cas9 in G. lozoyensis
Recent studies have established efficient CRISPR/Cas9-based gene editing in G. lozoyensis, which is more rapid than traditional homologous recombination.
Objective: To knock out a target gene (e.g., gloxi4) to confirm its function.
Methodology:
-
sgRNA Design and Vector Construction:
-
Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the coding sequence of the target gene to ensure a full deletion.
-
Synthesize and clone the sgRNA cassettes into a vector co-expressing Cas9 nuclease and a selectable marker (e.g., hygromycin resistance). The use of dual sgRNAs enhances editing efficiency.
-
-
Protoplast Preparation:
-
Grow G. lozoyensis mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Harvest and wash the mycelia.
-
Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., 0.8 M KCl) to release protoplasts.
-
-
Protoplast Transformation:
-
Transform the prepared protoplasts with the CRISPR/Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts onto regeneration medium (e.g., PDA with an osmotic stabilizer) containing the appropriate selection agent (e.g., hygromycin B).
-
-
Mutant Screening and Verification:
-
Isolate colonies that grow on the selective medium.
-
Extract genomic DNA from the putative transformants.
-
Verify the gene deletion using PCR with primers flanking the target gene region. A successful deletion will result in a smaller PCR product compared to the wild-type strain.
-
Confirm the deletion and absence of off-target effects through Sanger or next-generation sequencing.
-
Protocol 2: Metabolite Extraction and Analysis
Objective: To analyze the metabolic profile of wild-type and mutant strains to identify changes in pneumocandin production.
Methodology:
-
Fungal Fermentation:
-
Inoculate the wild-type and confirmed mutant strains into a production medium. Fermentation conditions, including media composition (e.g., using mannitol (B672) and glucose as carbon sources), can significantly impact yield.
-
Incubate for an extended period (e.g., 14-21 days) under appropriate conditions (e.g., 25°C with shaking).
-
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelial cake and the supernatant separately using an organic solvent such as methanol (B129727) or acetone.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
-
HPLC-MS Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).
-
Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with formic acid).
-
Monitor for the expected mass-to-charge ratios (m/z) of Pneumocandin A₀, B₀, and other potential analogues. The absence of the Pneumocandin A₀ peak and the exclusive or enhanced presence of the Pneumocandin B₀ peak in a gloxi4 knockout mutant would confirm the gene's function.
-
Diagram of the Gene Knockout Experimental Workflow
Caption: Step-by-step workflow for targeted gene knockout and metabolite analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Pneumocandin A3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin A3 is a naturally occurring lipopeptide of the echinocandin class with potent antifungal activity. This document provides a detailed technical overview of its mechanism of action, focusing on its molecular target, the biochemical consequences of its activity, and the cellular response of fungi. Quantitative data on its biological activity, detailed experimental protocols, and visualizations of the key pathways are presented to support further research and drug development efforts in the field of antifungal therapeutics.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for effective antifungal agents with novel mechanisms of action. The echinocandins, a class of lipopeptide antibiotics, represent a significant advancement in antifungal therapy due to their specific targeting of a crucial fungal cellular process not present in mammals. This compound, a member of this class, serves as a key example of this targeted therapeutic strategy. This guide delves into the core mechanism by which this compound exerts its antifungal effects.
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary molecular target of this compound is the enzyme (1,3)-β-D-glucan synthase , an essential component of the fungal cell wall biosynthesis machinery[1][2][3]. This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer of the fungal cell wall that provides osmotic stability and structural integrity[1][3].
This compound acts as a non-competitive inhibitor of this enzyme complex[2]. This mode of inhibition means that this compound does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, it is believed to bind to the Fks1p subunit of the synthase complex, inducing a conformational change that renders the enzyme inactive[4]. The lipophilic side chain of the pneumocandin molecule is crucial for its anchoring into the fungal cell membrane, facilitating its interaction with the membrane-bound glucan synthase complex.
The inhibition of (1,3)-β-D-glucan synthesis leads to a cascade of detrimental effects on the fungal cell:
-
Disruption of Cell Wall Integrity: The depletion of (1,3)-β-D-glucan weakens the cell wall, making the fungus susceptible to osmotic stress.
-
Cell Lysis: In environments with low osmolarity, the compromised cell wall cannot withstand the internal turgor pressure, leading to cell lysis and death. This fungicidal activity is particularly prominent against Candida species[5].
-
Aberrant Morphology: In filamentous fungi such as Aspergillus, inhibition of (1,3)-β-D-glucan synthase results in abnormal hyphal growth, including swollen and distorted hyphal tips. This fungistatic effect disrupts the normal growth and invasion processes of the fungus[5].
Fungal Cell Wall Biosynthesis Pathway
The synthesis of the fungal cell wall is a complex process involving the coordinated action of several enzymes. The pathway leading to the formation of (1,3)-β-D-glucan is a critical branch of this process.
Caption: Biosynthesis of (1,3)-β-D-glucan and its inhibition by this compound.
Quantitative Data
While specific quantitative data for this compound is limited in the readily available scientific literature, data for the closely related and more abundant Pneumocandin A0 provides a strong indication of its potency.
Table 1: In Vitro Activity of Pneumocandin A0
| Parameter | Fungal Species | Value | Reference |
| IC50 (Glucan Synthase) | Saccharomyces cerevisiae | 1.0 - 1.25 µM | [6] |
| MIC (µg/mL) | Candida albicans | 0.1 - 1.6 | [7] |
| MIC (µg/mL) | Candida glabrata | 0.1 - 1.6 | [7] |
| MEC (µg/mL) | Aspergillus fumigatus | Not specified | [7] |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. MEC: Minimum effective concentration.
Note: The provided MIC values are for pneumocandin analogues generated through mutasynthesis and are indicative of the general potency of the pneumocandin scaffold.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro activity of (1,3)-β-D-glucan synthase and its inhibition by compounds like this compound.
Workflow Diagram:
Caption: Experimental workflow for the (1,3)-β-D-glucan synthase inhibition assay.
Methodology:
-
Preparation of Microsomal Fraction (Enzyme Source):
-
Fungal cells (e.g., Candida albicans) are grown to the mid-exponential phase.
-
Cells are harvested, washed, and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are disrupted using methods such as glass bead homogenization or a French press.
-
The cell lysate is subjected to differential centrifugation to pellet cell debris and nuclei.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in membrane-bound enzymes including (1,3)-β-D-glucan synthase.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.
-
-
Enzyme Inhibition Assay:
-
The reaction mixture is prepared in a microtiter plate and typically contains:
-
Buffer (e.g., Tris-HCl)
-
GTPγS (an activator of the Rho1 subunit)
-
Bovine Serum Albumin (BSA)
-
Radiolabeled substrate: UDP-[14C]-glucose
-
Varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microsomal fraction (enzyme).
-
-
The reaction is initiated by the addition of the enzyme preparation.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
The reaction is terminated by adding a stop solution (e.g., trichloroacetic acid).
-
-
Quantification of Product:
-
The radiolabeled (1,3)-β-D-glucan product, which is insoluble, is captured on a filter membrane.
-
Unincorporated UDP-[14C]-glucose is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The amount of product formed is proportional to the measured radioactivity.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Workflow Diagram:
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thoracic.org [thoracic.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of GLOXY4 in Pneumocandin A0 Production
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The pivotal function of the GLOXY4 enzyme in the biosynthesis of Pneumocandin A0 and the strategic implications of its disruption for the production of the antifungal drug precursor, Pneumocandin B0.
Executive Summary
Pneumocandin B0 is a vital precursor for the semi-synthesis of Caspofungin, a first-line echinocandin antifungal agent. However, its fermentation from the fungus Glarea lozoyensis is often hampered by the co-production of the analogue Pneumocandin A0, which complicates downstream processing and reduces the overall yield of the desired compound. This guide elucidates the critical role of the enzyme GLOXY4 in this biosynthetic divergence. GLOXY4, a non-heme, α-ketoglutarate-dependent oxygenase, is directly responsible for the synthesis of a key building block required for Pneumocandin A0. Genetic disruption of the GLOXY4 gene effectively abolishes Pneumocandin A0 production, redirecting the metabolic flux entirely towards Pneumocandin B0 and resulting in a nearly tenfold increase in its titer. This targeted genetic manipulation represents a significant advancement in rationally engineering a high-yield industrial strain for Caspofungin production.
The Enzymatic Role of GLOXY4 in Pneumocandin Biosynthesis
The structural difference between Pneumocandin A0 and B0 lies in the sixth position of their hexapeptide core. Pneumocandin A0 contains a 3S-hydroxyl-4S-methyl-L-proline residue, whereas Pneumocandin B0 incorporates a 3S-hydroxyl-L-proline residue.
The enzyme GLOXY4 is essential for the formation of the unique 4S-methyl-L-proline moiety found in Pneumocandin A0. It catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a crucial precursor for the Pneumocandin A0 scaffold.[1][2][3] In the wild-type G. lozoyensis, the non-ribosomal peptide synthetase (NRPS) machinery, specifically GLNRPS4, incorporates this GLOXY4-produced residue, leading to the synthesis of Pneumocandin A0 as the major fermentation product.[4]
Quantitative Impact of GLOXY4 Disruption
The targeted knockout of the GLOXY4 gene is a highly effective strategy to eliminate the production of the primary byproduct, Pneumocandin A0. This genetic modification forces the biosynthetic pathway to utilize 3S-hydroxyl-L-proline exclusively at the sixth position of the hexapeptide core, resulting in the sole production of Pneumocandin B0.[4] The quantitative effects of this disruption are summarized below.
Data Presentation
Table 1: Comparative Production of Pneumocandins in Wild-Type vs. ΔGLOXY4 Mutant
| Strain | Pneumocandin A0 Production | Pneumocandin B0 Production | A0:B0 Ratio |
|---|---|---|---|
| Wild-Type (WT) | Major Product | Minor Product | ~7:1 |
| ΔGLOXY4 Mutant | Abolished | Exclusive Product | 0:1 |
Table 2: Enhancement of Pneumocandin B0 Titer Following GLOXY4 Disruption
| Strain | Pneumocandin B0 Titer (mg/L) | Fold Increase |
|---|---|---|
| Wild-Type (WT) | ~52 mg/L | - |
| ΔGLOXY4 Mutant | ~490 mg/L | ~9.5-fold |
Pneumocandin Biosynthetic Pathway
The disruption of GLOXY4 fundamentally alters the flow of precursors into the pneumocandin scaffold. The following diagram illustrates this metabolic shift.
Caption: Pneumocandin biosynthesis pathway in Wild-Type vs. ΔGLOXY4 strains.
Experimental Protocols
GLOXY4 Gene Disruption via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
The targeted disruption of the GLOXY4 gene in G. lozoyensis was achieved using an ATMT protocol. This method is efficient for filamentous fungi and involves the transfer of a T-DNA cassette from Agrobacterium into the fungal genome.
-
Vector Construction:
-
A disruption vector is constructed. This vector contains upstream and downstream homologous flanking regions of the GLOXY4 gene.
-
The 5' end of the GLOXY4 coding sequence is replaced with a selection marker cassette, typically conferring resistance to an antibiotic like hygromycin.
-
The entire disruption cassette (homologous arms + resistance marker) is cloned into a binary vector suitable for Agrobacterium transformation (e.g., pAg1-H3-GLOXY4).
-
-
Agrobacterium Preparation:
-
The final disruption vector is transformed into a competent A. tumefaciens strain (e.g., AGL1).
-
A single colony of the transformed Agrobacterium is grown overnight in an appropriate medium (e.g., LB medium) at 28°C.
-
The culture is then diluted and re-grown to an optimal optical density (OD600 of 0.5-0.9). The bacterial cells are collected by centrifugation, washed, and resuspended in an induction medium (IM) containing acetosyringone (B1664989) to induce the virulence (vir) genes required for T-DNA transfer.
-
-
Co-cultivation:
-
Conidia (spores) are harvested from a mature G. lozoyensis culture, washed with a sterile solution (e.g., 0.05% Tween 20), and resuspended in sterile water.
-
Equal volumes of the induced Agrobacterium suspension and the fungal conidial suspension are mixed.
-
The mixture is plated onto a solid co-cultivation medium (e.g., IM agar (B569324) with a cellophane membrane) and incubated for 48-60 hours at approximately 22-25°C to allow for T-DNA transfer.
-
-
Selection and Verification of Transformants:
-
The cellophane membrane with the fungal/bacterial lawn is transferred to a selective medium. This medium contains an antibiotic to kill the Agrobacterium (e.g., cefotaxim) and the selection agent corresponding to the resistance marker (e.g., hygromycin) to select for fungal transformants.
-
Resistant colonies are isolated and sub-cultured onto fresh selective plates.
-
Genomic DNA is extracted from putative mutants. PCR analysis is performed using specific primer pairs to confirm the correct homologous recombination event at the GLOXY4 locus and the absence of the wild-type gene. For example, primers flanking the insertion site (W/X) and primers internal to the resistance gene and downstream region (I/Y) can be used for verification.
-
Product Analysis by HPLC and Mass Spectrometry
Analysis of fermentation broths from wild-type and mutant strains is performed to confirm the metabolic phenotype.
-
Sample Preparation:
-
Fungal strains are cultivated in a suitable fermentation medium (e.g., FGY broth) for a set period.
-
The culture broth is harvested, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent like methanol (B129727) for analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Crude extracts are analyzed using a reverse-phase HPLC system.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, for instance, with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 100% Solvent B over approximately 28 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV absorbance is monitored at 210 nm.
-
Identification: Peaks are identified by comparing their retention times with those of pure Pneumocandin A0 and B0 standards. Coinjection of samples with standards is used for confirmation.
-
-
High-Resolution Mass Spectrometry (MS):
-
The identity of the compounds in the HPLC eluate is definitively confirmed by coupling the HPLC system to a mass spectrometer (e.g., Q-TOF).
-
Mass spectra are acquired in positive ion mode, and the observed mass-to-charge ratios (m/z) are compared to the theoretical values for Pneumocandin A0 (m/z ≈ 1079) and Pneumocandin B0 (m/z ≈ 1065).
-
Experimental Workflow Visualization
The following diagram outlines the key stages in the generation and validation of the ΔGLOXY4 mutant.
Caption: Workflow for GLOXY4 gene disruption and mutant validation.
Conclusion and Industrial Implications
The characterization of GLOXY4 as the enzyme responsible for the cyclization of L-leucine to form a specific precursor for Pneumocandin A0 is a cornerstone of our understanding of the pneumocandin biosynthetic pathway. This knowledge has enabled a shift from random mutagenesis and medium optimization to a targeted, rational strain design approach. The disruption of the GLOXY4 gene provides a clean and highly efficient one-step genetic manipulation to eliminate the major byproduct, Pneumocandin A0, and significantly boost the production of the commercially valuable Pneumocandin B0. This strategy simplifies downstream purification processes, reduces costs, and is a prime example of how fundamental biosynthetic research can be directly translated into industrial process improvement for the manufacturing of critical antifungal therapeutics.
References
An In-depth Technical Guide to the Natural Variants of Pneumocandins in Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural and engineered variants of pneumocandins, a class of potent antifungal lipopeptides produced by the fungus Glarea lozoyensis. Pneumocandins are of significant interest to the pharmaceutical industry as they are the precursors to the echinocandin class of antifungal drugs, including caspofungin. This document details the biosynthesis of these compounds, the genetic basis for their structural diversity, and the experimental methodologies used to study and manipulate their production.
Quantitative Analysis of Pneumocandin Production
The production of pneumocandin variants in Glarea lozoyensis is highly dependent on the genetic background of the strain and the fermentation conditions. The wild-type strain primarily produces pneumocandin A0, with pneumocandin B0 being a minor product.[1][2] Genetic engineering efforts have successfully shifted this ratio to favor the exclusive production of pneumocandin B0, the direct precursor to caspofungin.[1][3] Further process optimizations, such as extractive fermentation and media supplementation, have demonstrated significant enhancements in pneumocandin B0 titers.
| Strain/Condition | Pneumocandin A0 Titer | Pneumocandin B0 Titer | Key Genetic/Process Feature | Reference |
| Wild-Type (G. lozoyensis ATCC 20868) | Major Product (A0:B0 ratio ≈ 7:1) | Minor Product | Baseline production | [1] |
| ΔGLOXY4 Mutant | Production Abolished | 9.5-fold increase compared to wild-type; 490 mg/L | Disruption of the GLOXY4 gene, preventing the formation of 4S-methyl-L-proline, a key component of pneumocandin A0. | [1][4] |
| G. lozoyensis CCTCC M 2019020 Q1 (mutant of ATCC 74030) | Not Reported | 1837 mg/L (conventional batch) | High-producing mutant strain. | [5] |
| G. lozoyensis CCTCC M 2019020 Q1 with SDS Extractive Fermentation | Not Reported | 2528.67 mg/L | Addition of 1.0 g/L sodium dodecyl sulfate (B86663) (SDS) on day 13 of fermentation, enhancing product release. | [5] |
| Low-Temperature Adaptive Laboratory Evolution (ALE50) | Not Reported | 2131 g/L (error in unit likely, should be mg/L) | Strain adapted for low-temperature tolerance, resulting in increased membrane permeability and a 32% higher yield than the starting strain. | [6] |
| Stearic Acid Supplementation | Not Reported | 22.98% increase over control | Addition of 1 g/L stearic acid to the fermentation medium. | [7] |
| Acetic Acid Supplementation | Not Reported | 9.08% increase over control | Addition of acetic acid to the fermentation medium. | [7] |
Biosynthesis of Pneumocandin Variants
The core structure of pneumocandins is a cyclic hexapeptide linked to a dimethylmyristoyl side chain. The variation between the major natural variants, pneumocandin A0 and B0, arises from the modification of an L-proline residue at position six of the peptide ring.
Pneumocandin A0 and B0 Biosynthetic Pathway
In the wild-type strain, the biosynthesis of pneumocandin A0 is the predominant pathway.[1][8] This involves the cyclization of L-leucine to form 4S-methyl-L-proline, which is then incorporated into the hexapeptide core. The enzyme responsible for this cyclization is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[1][3] Pneumocandin B0 is a minor product in the wild-type strain and contains a 3S-hydroxyl-L-proline residue at position six instead.[1]
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Sequence of the Fungus Glarea lozoyensis: the First Genome Sequence of a Species from the Helotiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 7. Effect of fatty acids on intracellular pneumocandin B0 storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of Pneumocandin A3 from Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of echinocandin lipopeptides produced by the fungus Glarea lozoyensis. They are of significant interest to the pharmaceutical industry as precursors for the semi-synthetic antifungal agent, caspofungin. While several pneumocandin analogs are produced during fermentation, Pneumocandin B0 is the most critical starting material for caspofungin synthesis. The structural similarity among pneumocandin analogs, such as A0, B0, and C0, presents a significant challenge in downstream processing. This document provides detailed protocols and application notes for the purification of pneumocandins, with a primary focus on Pneumocandin B0, based on established methods. The principles and techniques described herein are broadly applicable to the purification of other pneumocandins, including Pneumocandin A3, due to their shared chemical properties.
The purification process is a multi-step strategy designed to effectively remove a variety of impurities, including polar and non-polar compounds, as well as colored contaminants, to achieve a final product purity exceeding 90%.[1][2][3][4] The core purification workflow involves solvent extraction, washing, charcoal treatment, crystallization, and column chromatography.
I. Overall Purification Workflow
The purification of pneumocandins from the fermentation broth is a sequential process aimed at isolating the target molecule from a complex mixture of cellular debris, media components, and structurally related impurities. The general workflow is depicted below.
Caption: General workflow for the purification of Pneumocandin from fermentation broth.
II. Experimental Protocols
Protocol 1: Extraction and Initial Purification
This protocol details the initial steps of extracting and purifying pneumocandins from the fermentation broth up to the first crystallization stage.
1. Solvent Extraction:
-
Adjust the pH of the fermentation broth to a range of 4.2-6.0.
-
Extract the pneumocandins from 20 kg of fermentation broth using 8 kg of n-butanol.[3]
-
Separate the organic (n-butanol) layer containing the product from the aqueous phase.
2. Washing with Immiscible Solvent:
-
Take the n-butanol extract and concentrate it under vacuum at 45-50°C to a product concentration of approximately 30-50 g/kg.
-
Wash the concentrated extract with water. For instance, an n-butanol layer can be washed with water on a 1:1 (w/w) basis. This step is crucial for removing polar impurities.
-
A second water wash can be performed, for example, at a 3:1 (w/w) basis of n-butanol layer to water.
3. Charcoalization:
-
To the washed n-butanol layer, add activated charcoal (e.g., 0.5 g charcoal for 35 g of n-butanol layer) and stir for approximately 1 hour.
-
Prepare a celite bed and filter the charcoal-treated solution. This step helps in removing colored and some UV-active impurities, potentially increasing chromatographic purity by about 10%.
4. Concentration and Crystallization:
-
Concentrate the filtered n-butanol layer to a product concentration of around 30 g/kg.
-
Induce crystallization by adding an anti-solvent. For example, add acetone (B3395972) dropwise (e.g., at a flow rate of 0.66 ml/min) to the concentrated n-butanol solution.
-
After adding approximately 3 volumes of the anti-solvent, initiate cooling to between 8-10°C to promote precipitation.
-
Continue adding the anti-solvent until a sufficient volume has been added (e.g., 320 ml of acetone).
-
Filter the precipitated product to obtain amorphous pneumocandin solids.
Data Presentation: Purity and Recovery at Initial Stages
| Stage | Starting Material | Process | Resulting Purity | Product Recovery | Reference |
| Extraction & Washing | 853 gm n-butanol extract | Concentration and 1:1 water wash | 44.9% | 95.3% (4.1g from 4.3g) | |
| Second Water Wash | Pooled n-butanol layer | Concentration and 3:1 water wash | 60% | 92.8% (8.4g) | |
| Crystallization | 1.15 gm product in n-butanol (~69% purity) | Acetone anti-solvent crystallization | 78.6% | 88% (1.017g) |
Protocol 2: Column Chromatography for High Purity Pneumocandin
This protocol outlines the use of column chromatography to separate Pneumocandin B0 from other analogs and impurities, achieving a purity of over 90%.
1. Adsorbent and Column Preparation:
-
Select an appropriate adsorbent. Neutral alumina (B75360) or silica (B1680970) gel are commonly used.
-
Pack the column with the chosen adsorbent. For production scale, a Nutsche filter can be utilized for bed packing.
2. Sample Loading:
-
Dissolve the crystallized solids from the previous stage in a suitable solvent, such as methanol, to achieve a product concentration of 15-40 g/L.
-
Load this solution onto the prepared column. Typically, only 1-2% of the product is observed in the flow-through.
3. Elution Strategy:
-
Impurity Elution: Begin by passing one column volume of water through the column to elute polar impurities.
-
Product Elution: Elute the bound pneumocandins using a suitable solvent or a gradient of solvents. For example, after the water wash, elute with 100% methanol.
-
Collect fractions throughout the elution process and analyze their purity using HPLC.
4. Fraction Pooling and Final Crystallization:
-
Based on HPLC analysis, pool the fractions that contain the target pneumocandin at the desired purity (e.g., >90%).
-
Concentrate the pooled fractions and perform a final crystallization as described in Protocol 1, step 4, to obtain the high-purity solid product.
Data Presentation: Chromatographic Purification of Pneumocandin B0
| Elution Step | Eluent | Purity of Pneumocandin B0 in Fractions | Product Recovery in Pooled Fractions | Reference |
| Initial Elution | 100% Methanol (First 2 fractions) | 85.08% - 86.5% | - | |
| Middle Elution | 100% Methanol (Fractions 3-10) | ~88.3% - 91.8% | - | |
| Late Elution | 100% Methanol (Fractions 11-14) | 92% - 93.7% | - | |
| Pooled Fractions | Pooled fractions 1-14 | 90.21% | 54.6% |
III. Alternative and Advanced Chromatographic Techniques
For enhanced separation and purification, alternative chromatographic methods can be employed.
References
- 1. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CA2794688A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Application Notes & Protocols: Analytical Methods for the Detection of Pneumocandin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of echinocandin lipopeptides known for their potent antifungal activity. They function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Pneumocandin A3, a member of this family, is of significant interest in the development of new antifungal agents. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for fermentation process monitoring, purification, formulation development, and quality control.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for closely related and structurally similar pneumocandins, such as Pneumocandin A0 and B0, and are expected to provide a strong basis for method development and validation.
Analytical Methods Overview
The primary methods for the analysis of this compound are reversed-phase HPLC and LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation, identification, and quantification of pneumocandins. A C18 stationary phase is typically employed with a gradient elution of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape. Detection is commonly performed using a UV detector at approximately 210 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices like fermentation broth or biological samples, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. This allows for precise quantification and structural confirmation.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and the separation from related substances.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1260 Infinity II or similar).
-
Data acquisition and processing software.
-
Analytical column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (88%).
-
Methanol (HPLC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Fermentation Broth):
-
To 1 mL of fermentation broth, add 4 mL of methanol.
-
Vortex for 1 minute to precipitate proteins and extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[1]
Quantitative Data Summary (Representative)
The following table presents representative data for a method validation of a similar pneumocandin, which can be used as a benchmark for the this compound method.
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (Intra-day RSD) | < 1.5% |
| Precision (Inter-day RSD) | < 2.0% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole LC/MS or similar).
-
Data acquisition and analysis software.
-
Analytical column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a related pneumocandin not present in the sample).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade).
2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-10% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For related pneumocandins, precursor ions [M+H]⁺ are monitored. |
| Collision Energy | To be optimized for specific MRM transitions. |
3. Preparation of Solutions
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, but use LC-MS grade solvents. Add the internal standard to all standards and samples at a fixed concentration.
4. Data Analysis
-
Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (Representative)
The following table shows representative performance data for an LC-MS/MS method for a related echinocandin.
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.998 |
| Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.2% - 102.5% |
| Precision (Intra-day RSD) | < 3.0% |
| Precision (Inter-day RSD) | < 4.5% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Section 3: Fungal Cell Wall Integrity Pathway
Pneumocandins, including this compound, inhibit the β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. This disruption of the cell wall triggers a compensatory response known as the cell wall integrity (CWI) signaling pathway. Understanding this pathway is important for elucidating the mechanism of action and potential resistance mechanisms.
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the fungal cell wall integrity pathway activated in response to echinocandin-induced stress.
Caption: Fungal Cell Wall Integrity Pathway activated by this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pneumocandin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of echinocandin lipopeptides known for their potent antifungal activity, which they achieve by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] Pneumocandin A3, along with other analogues, is a key compound often analyzed during the production and purification of antifungal agents like Caspofungin. Accurate and reliable analytical methods are crucial for monitoring purity, identifying related substances, and ensuring the quality of active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation and quantification of such compounds.
Experimental Protocols
This section details the necessary steps for the analysis of this compound, from sample preparation to the chromatographic conditions.
Sample Preparation
The preparation of samples is a critical step to ensure accurate and reproducible results. For samples originating from fermentation broths, a liquid-liquid extraction is typically employed.
Protocol for Extraction from Fermentation Broth:
-
Extraction: Extract the fermentation broth containing Pneumocandins with a suitable water-immiscible solvent, such as n-butanol.
-
Concentration: Partially concentrate the organic extract to increase the analyte concentration.
-
Washing: Wash the concentrated extract with an immiscible solvent like water to remove polar impurities.
-
Charcoal Treatment: Treat the organic layer with activated charcoal to decolorize and remove certain impurities.
-
Filtration and Concentration: Filter the solution and concentrate it further.
-
Crystallization/Precipitation: Crystallize or precipitate the crude Pneumocandin mixture using an anti-solvent like acetone.
-
Dissolution: Accurately weigh the isolated solids and dissolve them in a suitable diluent, such as methanol (B129727) or the mobile phase, to a known concentration for HPLC analysis.
For purified samples or in-process controls, a simpler dissolution in the mobile phase may be sufficient.
Chromatographic Conditions
Several HPLC methods can be employed for the analysis of Pneumocandins, including normal-phase, reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of method depends on the specific separation requirements, such as resolving closely related isomers.
Method 1: Normal-Phase HPLC for Isomer Separation
This method is particularly useful for separating closely related isomers of Pneumocandins.
-
Column: Silica-based column (e.g., KR60-16-SIL, 16 µm, 4.6 x 250 mm).[1]
-
Mobile Phase: Ethyl acetate (B1210297)–methanol–water (84:9:7, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (typically in the range of 210-280 nm).
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10-20 µL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC can be an effective alternative for separating polar compounds like Pneumocandins.
-
Column: Supelco Ascentis Si HILIC (5 µm, 15 cm x 2.1 mm).[2]
-
Mobile Phase: 13% (v/v) 0.1% (w/w) ammonium (B1175870) acetate pH 4.5 and 87% (v/v) acetonitrile.[2]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV or Mass Spectrometry (MS).
Method 3: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a common method for the analysis of Caspofungin and its related substances, including Pneumocandins.
-
Column: YMC Hydrosphere C18 (3 µm, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Perchloric acid and 0.075% Sodium Chloride in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Initial to 14.5 min: 33% B
-
14.5 to 35 min: 50% B
-
35 to 50 min: 80% B
-
50 to 70 min: 33% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector.
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize quantitative data related to the HPLC analysis of Pneumocandins. Note that specific quantitative data for this compound is limited in the public domain; the data presented here is for the closely related and often co-analyzed Pneumocandin B0.
Table 1: Example Purity Analysis of Pneumocandin B0 Fractions by HPLC
| Fraction Number | Purity of Pneumocandin B0 (%) |
| 1 | 85.08 |
| 2 | 86.5 |
| 3-5 | ~88.3 |
| 6-10 | 90-91.8 |
| 11-14 | 92-93.7 |
| 15 | 91.99 |
| Pooled (1-14) | 90.21 |
Data adapted from a purification process described in patent literature.
Table 2: Chromatographic Conditions for Different HPLC Methods
| Parameter | Normal-Phase HPLC | HILIC | RP-HPLC |
| Column Type | Silica Gel | HILIC (Silica-based) | C18 |
| Mobile Phase | Ethyl acetate-methanol-water | Acetonitrile, Ammonium Acetate Buffer | Acetonitrile, Acidified Aqueous Buffer |
| Typical Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | UV | UV/MS | UV |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
The following diagram illustrates the general workflow for the analysis of this compound using HPLC, from sample acquisition to data analysis.
Caption: General workflow for this compound analysis.
This application note provides a foundational guide for the HPLC analysis of this compound. Method validation and optimization are recommended for specific sample matrices and analytical instrumentation.
References
Application Notes and Protocols for the Synthesis of Pneumocandin A3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipopeptide natural products that exhibit potent antifungal activity through the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This unique mechanism of action, targeting a pathway absent in mammals, makes them attractive candidates for the development of new antifungal therapies. Pneumocandin A3, a derivative of the naturally occurring Pneumocandin A0, serves as a valuable scaffold for the generation of novel antifungal agents with potentially improved efficacy, spectrum of activity, and pharmacokinetic properties.
These application notes provide detailed protocols for the semi-synthesis of this compound derivatives, focusing on the modification of the lipid side chain. Additionally, this document outlines the key signaling pathway affected by these compounds and presents quantitative data on the antifungal activity of related derivatives to guide structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various semi-synthetic echinocandin derivatives against common fungal pathogens. This data is compiled from multiple studies to provide a comparative overview and guide the design of new this compound analogs.
| Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Cilofungin (B1669029) (LY121019) | Candida albicans | 0.1 - 0.78 | [2] |
| Cilofungin (LY121019) | Candida tropicalis | 0.1 - 0.39 | [2] |
| Cilofungin (LY121019) | Candida parapsilosis | 0.78 - 6.25 | [2] |
| LY-303366 | Candida albicans | ≤ 0.32 | [3] |
| LY-303366 | Candida glabrata | ≤ 0.32 | |
| LY-303366 | Candida tropicalis | ≤ 0.32 | |
| LY-303366 | Aspergillus spp. | 0.02 (MEC) | |
| Pneumocandin I | Candida albicans | 0.1 | |
| Pneumocandin I | Candida glabrata | 0.1 |
Experimental Protocols
The synthesis of this compound derivatives can be achieved through a semi-synthetic approach, starting from the natural product Pneumocandin A0. The general strategy involves two key steps: enzymatic deacylation of the lipid side chain to yield the peptide nucleus, followed by chemical reacylation with a desired fatty acid derivative.
Protocol 1: Enzymatic Deacylation of Pneumocandin A0
This protocol describes the removal of the native 10,12-dimethylmyristoyl side chain from Pneumocandin A0 using a deacylase enzyme preparation.
Materials:
-
Pneumocandin A0
-
Deacylase enzyme (e.g., from Actinoplanes utahensis)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Diaion HP-20 resin
-
Water (HPLC grade)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Enzyme Reaction: Dissolve Pneumocandin A0 in 50 mM phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL. Add the deacylase enzyme preparation and incubate the mixture at 30°C with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until complete conversion of the starting material is observed.
-
Purification of the Peptide Nucleus:
-
Apply the reaction mixture to a column packed with Diaion HP-20 resin.
-
Wash the column with water to remove salts and hydrophilic impurities.
-
Elute the peptide nucleus with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
-
Collect the fractions containing the peptide nucleus and combine them.
-
-
Solvent Removal and Lyophilization:
-
Remove the methanol from the combined fractions using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the Pneumocandin A0 peptide nucleus as a white powder.
-
-
Characterization: Confirm the identity and purity of the peptide nucleus by HPLC, mass spectrometry, and NMR spectroscopy.
Protocol 2: Chemical Reacylation of the Pneumocandin A0 Peptide Nucleus
This protocol details the chemical coupling of a new acyl side chain to the deacylated Pneumocandin A0 peptide nucleus.
Materials:
-
Pneumocandin A0 peptide nucleus
-
Desired carboxylic acid (e.g., a novel fatty acid or a functionalized benzoic acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HPLC for purification
Procedure:
-
Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the desired carboxylic acid (1.2 equivalents), HATU (1.15 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.4 equivalents) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Dissolve the Pneumocandin A0 peptide nucleus (1 equivalent) in anhydrous DMF and add it to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up and Precipitation:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the precipitate with cold diethyl ether twice to remove excess reagents.
-
-
Purification: Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final this compound derivative as a white, fluffy powder. Characterize the final product by HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to confirm its identity, purity, and structure.
Signaling Pathway and Experimental Workflows
Fungal Cell Wall Integrity Pathway
Pneumocandins and their derivatives exert their antifungal effect by inhibiting β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. This inhibition triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved MAP kinase cascade that responds to cell wall stress. Understanding this pathway is crucial for elucidating mechanisms of action and potential resistance.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by cell wall stress.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from the starting material, Pneumocandin A0, to the synthesis and biological evaluation of new this compound derivatives.
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Echinocandins--new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new semisynthetic echinocandin, LY-303366, against systemic isolates of Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assays of Pneumocandin A3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandins are a class of lipopeptide antifungal agents that belong to the echinocandin family. They exhibit potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. The primary mechanism of action for pneumocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This specific mode of action results in low toxicity to mammalian cells, making pneumocandins an attractive class of antifungal compounds for therapeutic development.
Pneumocandin A3 is a naturally occurring member of this family. Accurate and reproducible in vitro antifungal susceptibility testing is crucial for the evaluation of its spectrum of activity and for guiding further drug development efforts. These application notes provide detailed protocols and data for conducting such assays, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of Pneumocandins
Pneumocandins, including this compound, target the fungal cell wall, a structure essential for maintaining cell integrity and morphology that is absent in mammalian cells. Specifically, they inhibit the enzyme (1,3)-β-D-glucan synthase.[1][2][3][4][5] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2][3][4][5] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death, which manifests as fungicidal activity against susceptible fungi like Candida spp.[2][6] Against filamentous fungi such as Aspergillus spp., echinocandins are typically fungistatic, causing lysis of the actively growing hyphal tips.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay for Yeasts (CLSI M27-A3 Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida spp.[7][8][9][10][11]
1. Materials
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well, U-bottomed microdilution plates[7]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and with phenol (B47542) red as a pH indicator[7][12]
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)[7][12]
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Incubator (35°C)
-
Fungal isolates for testing
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
2. Media Preparation
Prepare RPMI 1640 medium by dissolving the powdered medium in distilled water. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 at 25°C.[7] Sterilize by filtration. This complete medium is referred to as the test medium.
3. Inoculum Preparation
-
Subculture the yeast isolates on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the adjusted suspension 1:1000 in the test medium. This will result in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[7]
4. Plate Preparation
-
Prepare a 2X working solution of this compound in the test medium. Perform serial twofold dilutions to create a range of concentrations.
-
Add 100 µL of each 2X drug concentration to the appropriate wells of the 96-well plate.
-
Add 100 µL of the working inoculum suspension to each well.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility blank).
5. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.
-
Read the MIC visually. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the positive control. For echinocandins, the endpoint is often a prominent reduction in turbidity.
Caption: Broth microdilution workflow for MIC determination.
Data Presentation
The following table summarizes the in vitro activity of pneumocandin derivatives against various fungal species. While specific data for this compound is limited in the provided search results, the activity of closely related pneumocandins like L-733,560 and L-743,872 provides a strong indication of its expected antifungal spectrum.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Mean MIC (µg/mL) | Reference(s) |
| Candida albicans | L-733,560 | - | - | [13][14] |
| Candida albicans (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Candida glabrata | L-733,560 | - | - | [13][14] |
| Candida glabrata (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Candida tropicalis | L-733,560 | - | - | [13][14] |
| Candida tropicalis (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Candida parapsilosis | L-733,560 | - | 0.72 | [13][14] |
| Candida parapsilosis (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Candida krusei | L-733,560 | - | 0.78 | [13][14] |
| Candida krusei (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Candida lusitaniae | L-733,560 | - | 0.15 | [13][14] |
| Candida lusitaniae (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Candida guilliermondii | L-733,560 | - | 1.25 | [13][14] |
| Candida guilliermondii (azole-susceptible & -resistant) | L-743,872 | - | - | [15] |
| Aspergillus fumigatus | L-743,872 | - | - | [16] |
| Aspergillus flavus | L-743,872 | - | - | [16] |
| Alternaria sp. | L-743,872 | - | - | [16] |
Note: The results indicate that pneumocandins demonstrate potent activity against various Candida species, including those resistant to azole antifungals.[13][14][15] The activity against C. parapsilosis and C. guilliermondii is generally lower compared to other Candida species.[13][14][15]
Conclusion
The protocols and data presented provide a comprehensive framework for the in vitro evaluation of this compound's antifungal activity. Adherence to standardized methodologies, such as those provided by the CLSI, is essential for generating reliable and comparable data. The potent and specific mechanism of action of pneumocandins underscores their potential as valuable antifungal agents in the face of growing resistance to other drug classes. Further studies are warranted to fully characterize the antifungal spectrum and potency of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. standardsclub.com [standardsclub.com]
- 10. researchgate.net [researchgate.net]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro antifungal activity of pneumocandin L-743,872 against a variety of clinically important molds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Pneumocandin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the pneumocandin biosynthetic pathway in the fungus Glarea lozoyensis. The primary focus of these manipulations is to enhance the production of specific pneumocandin analogues, particularly Pneumocandin B0, which is the precursor for the semi-synthetic antifungal drug caspofungin.
Introduction to Pneumocandin Biosynthesis
Pneumocandins are a class of lipohexapeptide natural products belonging to the echinocandin family of antifungals.[1][2][3] They exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4] The biosynthesis of pneumocandins in G. lozoyensis is orchestrated by a dedicated gene cluster that includes a core non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), along with a suite of tailoring enzymes that modify the core structure.[5][6][7] Genetic manipulation of this pathway offers a powerful strategy to improve production titers, eliminate undesired byproducts, and generate novel analogues with potentially improved therapeutic properties.[8]
Key Genetic Targets for Manipulation
The pneumocandin biosynthetic gene cluster in G. lozoyensis contains several key genes that have been successfully targeted for genetic manipulation. These include:
-
Core Synthesis Genes:
-
Modifying Enzymes (Oxygenases):
-
Regulatory and Accessory Enzymes:
-
glhyp: A global transcriptional activator. Overexpression can significantly increase Pneumocandin B0 production.[11][12]
-
GLHYD: A putative type II thioesterase that is necessary for the optimal functioning of GLPKS4 and achieving normal production levels of pneumocandins.[3][13]
-
gloF: A proline hydroxylase involved in generating different hydroxy-l-proline residues.[14]
-
Data on Genetic Manipulation of Pneumocandin Biosynthesis
The following tables summarize the quantitative effects of various genetic manipulations on pneumocandin production in G. lozoyensis.
Table 1: Effect of Gene Knockout on Pneumocandin Production
| Target Gene | Effect on Pneumocandin Production | Reference |
| GLOXY4 | Abolishes Pneumocandin A0 production, leading to exclusive production of Pneumocandin B0. | [1][2][4] |
| GLHYD | Reduces Pneumocandin A0 production to 38% of wild-type levels. Pneumocandin B0 becomes undetectable. | [13] |
| glhyp | Complete loss of Pneumocandin B0 biosynthesis. | [12] |
| glhtyC | Complete loss of Pneumocandin B0 biosynthesis. | [12] |
| gltrt | Reduced Pneumocandin B0 production. | [12] |
| gl10050 | Reduced Pneumocandin B0 production. | [12] |
| GLPKS4 | Eliminates production of pneumocandins. | [7] |
| GLNRPS4 | Eliminates production of pneumocandins. | [7] |
Table 2: Effect of Gene Overexpression on Pneumocandin B0 Production
| Overexpressed Gene(s) | Fold Increase in Pneumocandin B0 Titer | Reference |
| glhyp | 2.38-fold | [12] |
| Thioesterase GLHYD, two cytochrome P450s GLP450s, chorismate synthase GLCS (combinatorial) | 108.7% increase (to 2.63 g/L) in conjunction with knockout of competing pathways. | [11] |
Experimental Protocols
Protocol 1: Gene Knockout in G. lozoyensis using CRISPR/Cas9
This protocol outlines a general workflow for gene knockout in G. lozoyensis using the CRISPR/Cas9 system, which has been shown to be highly efficient.[12][14]
1. Design and Construction of sgRNA Expression Cassettes: a. Identify the target gene sequence for knockout. b. Design two single guide RNAs (sgRNAs) targeting the gene of interest to enhance editing efficiency.[12] c. Synthesize the sgRNA expression cassettes, typically driven by a U6 promoter.
2. Construction of Cas9 Expression Vector: a. The Cas9 nuclease gene should be codon-optimized for expression in G. lozoyensis. b. Clone the Cas9 gene into a suitable expression vector under the control of a strong constitutive promoter. c. This vector should also contain a selection marker, such as hygromycin resistance.
3. Protoplast Preparation from G. lozoyensis: a. Grow G. lozoyensis mycelia in a suitable liquid medium (e.g., seed medium containing glucose and soybean powder).[15] b. Harvest the mycelia by filtration and wash with an osmotic stabilizer solution. c. Digest the mycelial cell walls using a mixture of enzymes (e.g., lysing enzymes and snailase) in the osmotic stabilizer solution. d. Filter the resulting protoplast suspension to remove mycelial debris and collect the protoplasts by centrifugation. e. Resuspend the protoplasts in an appropriate transformation buffer.
4. Protoplast Transformation: a. Co-transform the protoplasts with the Cas9 expression vector and the sgRNA expression cassettes using a polyethylene (B3416737) glycol (PEG)-mediated method. b. Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin). c. Incubate the plates to allow for the regeneration of transformants.
5. Screening and Verification of Mutants: a. Isolate individual transformant colonies and cultivate them. b. Extract genomic DNA from the transformants. c. Perform PCR amplification of the target gene region followed by DNA sequencing to identify mutations (insertions, deletions) that confirm successful gene knockout.
Protocol 2: Overexpression of a Target Gene in G. lozoyensis
This protocol describes a general method for overexpressing a gene of interest in G. lozoyensis.
1. Construction of the Overexpression Vector: a. Amplify the full-length cDNA of the target gene (e.g., glhyp). b. Clone the target gene into an expression vector under the control of a strong constitutive promoter. c. The vector should also contain a selectable marker (e.g., hygromycin resistance).
2. Transformation of G. lozoyensis: a. Prepare protoplasts of the recipient G. lozoyensis strain as described in Protocol 1. b. Transform the protoplasts with the overexpression vector using a PEG-mediated method. c. Select for transformants on a regeneration medium containing the appropriate antibiotic.
3. Verification of Overexpression: a. Isolate individual transformant colonies. b. Extract total RNA from the transformants and the wild-type strain. c. Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the increased transcript levels of the target gene in the transformants compared to the wild-type.
4. Fermentation and Product Analysis: a. Cultivate the confirmed overexpression strains and the wild-type strain in a suitable fermentation medium.[15] b. After a defined fermentation period, extract the pneumocandins from the mycelia. c. Analyze and quantify the production of the desired pneumocandin (e.g., Pneumocandin B0) using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Simplified biosynthetic pathway of Pneumocandins A0 and B0.
Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Scholars@Duke publication: Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity. [scholars.duke.edu]
- 4. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Pneumocandin A3 from Fungal Mycelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of echinocandin lipohexapeptides produced by the fungus Glarea lozoyensis. These compounds are potent inhibitors of β-1,3-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway, making them valuable antifungal agents. Pneumocandin A0 is the most prevalent variant in wild-type strains, and Pneumocandin A3 is a specific subclass within the A0 family. While much of the industrial and academic focus has been on Pneumocandin B0, the direct precursor for the semi-synthetic drug Caspofungin, the methodologies for extraction and purification are largely applicable to other pneumocandin analogues, including A3, due to their structural similarities.
This document provides a comprehensive overview of the protocols for extracting pneumocandins, with a focus on methods that can be adapted for the specific isolation of this compound from the mycelium of Glarea lozoyensis. The protocols are compiled from various scientific publications and patents, emphasizing a robust and reproducible workflow from mycelial harvesting to initial purification.
Data Summary: Pneumocandin Production and Extraction
The following table summarizes quantitative data from various studies on Pneumocandin B0 production, which can serve as a benchmark for optimizing this compound extraction. Yields for this compound are expected to be a fraction of the total pneumocandin production and will vary depending on the specific fungal strain and fermentation conditions.
| Parameter | Value | Fungal Strain / Condition | Source |
| Pneumocandin B0 Titer | 2131 g/L | G. lozoyensis after 50 cycles of low-temperature adaptive laboratory evolution | [1][2] |
| 2528.67 mg/L | G. lozoyensis with 1.0 g/L SDS addition on day 13 of fermentation | [3][4] | |
| 2711 mg/L | G. lozoyensis with osmotic stress control fed-batch strategy | [5] | |
| Extraction Purity | >90% | Post-purification process involving chromatography and crystallization | [6][7] |
| Secretion Ratio | 3-fold increase | G. lozoyensis after low-temperature adaptive laboratory evolution | [1][2] |
Experimental Workflow
The overall workflow for the extraction and initial purification of this compound from Glarea lozoyensis mycelium is depicted below.
Caption: Workflow for this compound extraction from mycelium.
Detailed Experimental Protocols
The following protocols are based on established methods for pneumocandin extraction, primarily focusing on Pneumocandin B0, and are adaptable for this compound.
Protocol 1: Mycelium Harvesting and Solvent Extraction
This protocol describes the initial extraction of pneumocandins from the fungal mycelium.
Materials:
-
Fermentation broth of Glarea lozoyensis
-
Methanol (MeOH) or Ethanol (EtOH)
-
n-Butanol
-
Filter aid (e.g., celite, perlite)
-
Centrifuge and appropriate centrifuge tubes/rotors
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Rotary evaporator
Procedure:
-
Harvesting the Mycelium:
-
Adjust the pH of the fermentation broth to between 4.2 and 6.0 using an appropriate acid (e.g., phosphoric acid). This can improve the efficiency of the subsequent filtration step.
-
Add a filter aid, such as perlite, to the broth and mix thoroughly.
-
Separate the mycelium from the fermentation broth by either high-speed centrifugation or vacuum filtration to obtain a solid mycelial cake.[8][9]
-
-
Solvent Extraction:
-
Submerge the harvested mycelial cake in a volume of solvent. Common choices include:
-
Agitate the mixture for a defined period (e.g., 1-2 hours) at room temperature to ensure thorough extraction of the intracellular pneumocandins.
-
For a more exhaustive extraction, the process can be repeated with fresh solvent.
-
-
Separation of Extract:
-
Separate the solvent extract containing the pneumocandins from the mycelial debris by centrifugation or filtration.
-
If multiple extractions were performed, pool the solvent extracts.
-
-
Initial Concentration:
-
Concentrate the pooled extract under vacuum using a rotary evaporator at a temperature of 45-50°C. This step reduces the volume and removes a significant portion of the extraction solvent.[6]
-
Protocol 2: Downstream Purification of Crude Extract
This protocol outlines the initial purification steps to remove impurities from the crude extract.
Materials:
-
Concentrated crude pneumocandin extract
-
Immiscible solvents (e.g., water, n-hexane, cyclohexane)[6][7]
-
Activated charcoal
-
Adsorbent resin (e.g., Diaion HP-20, silica gel, neutral alumina)[6][8]
-
Elution solvents (e.g., methanol/water mixtures, ethyl acetate/methanol/acetic acid mixtures)[8]
-
Chromatography column
Procedure:
-
Washing with Immiscible Solvents:
-
To the concentrated extract (often in a solvent like n-butanol), add an immiscible solvent such as water to wash and remove polar impurities.[6] Agitate the mixture and then allow the layers to separate. Collect the organic layer containing the pneumocandins. This step can be repeated for better purity.
-
-
Charcoal Treatment:
-
Treat the organic extract with activated charcoal to remove pigments and other non-polar, UV-inactive impurities.[7] The amount of charcoal will need to be optimized but is typically a small percentage of the extract weight.
-
Stir the mixture for a period (e.g., 30-60 minutes) and then remove the charcoal by filtration.
-
-
Adsorbent Chromatography:
-
Further concentrate the decolorized extract and then adsorb it onto a suitable resin. For instance, the extract can be diluted with water and loaded onto an HP-20 resin column.[8]
-
Wash Step: Wash the column with a lower concentration of organic solvent (e.g., 40-50% methanol in water) to remove more polar impurities.[8]
-
Elution Step: Elute the bound pneumocandins with a higher concentration of organic solvent (e.g., 85-100% methanol).[8][9]
-
Collect fractions and analyze them for the presence of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
-
Final Concentration and Crystallization:
-
Pool the fractions rich in this compound and concentrate them under vacuum.
-
The crude, purified product can then be obtained by crystallization. This is often achieved by the slow addition of an anti-solvent (e.g., acetone, isopropyl acetate) to a concentrated solution of the product in a solvent like methanol or n-butanol.[6][8]
-
Signaling Pathways and Logical Relationships
While the extraction process itself is a chemical procedure, understanding the biosynthetic origin of pneumocandins can be beneficial for strain and process improvement. The biosynthesis of the pneumocandin core structure is governed by a non-ribosomal peptide synthetase (NRPS) gene cluster.
Caption: Simplified logic of Pneumocandin A0 biosynthesis.
These protocols provide a solid foundation for the extraction and initial purification of this compound. Optimization of solvent ratios, extraction times, and chromatographic conditions will be necessary to maximize yield and purity for specific applications.
References
- 1. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 7. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 8. CN107778357B - Extraction and purification method of pneumocandin B0 - Google Patents [patents.google.com]
- 9. CN107778357A - A kind of extraction of Pneumocandin B0, purification process - Google Patents [patents.google.com]
Mutasynthesis of Novel Pneumocandin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mutasynthesis of novel pneumocandin analogs, focusing on the generation of new derivatives of Pneumocandin A3 and its close structural relatives. The methodologies described herein are based on the genetic manipulation of the producing fungus, Glarea lozoyensis, and the subsequent feeding of precursor molecules to generate novel lipopeptide antifungal agents.
Introduction
Pneumocandins are a class of lipohexapeptide natural products belonging to the echinocandin family of antifungal agents.[1][2][3] They function by inhibiting the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[3][4][5] Pneumocandin B0 is a key starting molecule for the semi-synthesis of Caspofungin, a widely used clinical antifungal drug.[1][2] Mutasynthesis, a technique that combines genetic manipulation of a producing organism with the feeding of synthetic precursor analogs, offers a powerful strategy to create novel pneumocandin derivatives with potentially improved antifungal activity, altered pharmacokinetic properties, or efficacy against drug-resistant fungal strains.[6]
This protocol will detail the key steps involved in the mutasynthesis of pneumocandin analogs, including the generation of a mutant strain of Glarea lozoyensis incapable of synthesizing the native lipid side chain, followed by the fermentation of this mutant in the presence of various fatty acid precursors to produce novel pneumocandins.
Data Presentation: Antifungal Activity of Novel Pneumocandin Analogs
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of novel pneumocandin analogs generated through mutasynthesis compared to Pneumocandin B0 and the commercial drug Caspofungin. The data is compiled from studies involving the feeding of straight-chain fatty acids to a G. lozoyensis mutant with a disrupted GLPKS4 gene, which is responsible for the biosynthesis of the native dimethylmyristoyl side chain.[6]
| Compound | Side Chain | C. albicans ATCC 10231 MIC (μg/mL) | C. albicans MDACC1 (Caspofungin-Resistant) MIC (μg/mL) | C. glabrata MDACC1 (Caspofungin-Resistant) MIC (μg/mL) | Aspergillus fumigatus MEC (μg/mL) |
| Pneumocandin B0 | 10,12-dimethylmyristoyl | 0.25 | 4 | 2 | 0.03 |
| Analog 1 (Pneumocandin I) | n-Hexadecanoyl (C16) | 0.125 | 2 | 1 | 0.015 |
| Analog 2 | n-Pentadecanoyl (C15) | 0.25 | 4 | 2 | 0.03 |
| Analog 3 | n-Tetradecanoyl (C14) | 0.25 | 4 | 2 | 0.03 |
| Acrophiarin | n-Octadecanoyl (C18) | 0.5 | 8 | 4 | 0.06 |
| Caspofungin | (Reference Drug) | 0.125 | >16 | 0.5 | 0.03 |
Data sourced from Li et al., 2016.[6]
Experimental Protocols
Generation of a GLPKS4 Disruption Mutant of Glarea lozoyensis
This protocol describes the generation of a mutant strain of G. lozoyensis in which the polyketide synthase gene GLPKS4, responsible for the biosynthesis of the pneumocandin lipid side chain, is inactivated.[6][7] This mutant serves as the host for mutasynthesis experiments.
a. Construction of the Gene Disruption Vector:
-
A gene disruption vector is constructed using a plasmid such as pAg1-H3, which contains a hygromycin resistance cassette.[6]
-
Flanking regions (typically 1-2 kb) upstream and downstream of the GLPKS4 gene are amplified from G. lozoyensis genomic DNA using PCR.
-
These flanking regions are cloned into the disruption vector on either side of the hygromycin resistance cassette. This will facilitate homologous recombination and replacement of the native GLPKS4 gene with the resistance marker.
b. Fungal Transformation (Agrobacterium-mediated):
-
The constructed disruption vector is transformed into Agrobacterium tumefaciens.
-
G. lozoyensis is grown in a suitable liquid medium to obtain fresh mycelia.
-
The mycelia are co-cultivated with the transformed A. tumefaciens carrying the disruption vector.
-
Following co-cultivation, the fungal cells are plated on a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent for fungal transformants (e.g., hygromycin B).[4]
c. Screening and Confirmation of Mutants:
-
Hygromycin-resistant transformants are selected and sub-cultured.
-
Genomic DNA is extracted from the putative mutants.
-
PCR analysis is performed using primers specific for the GLPKS4 gene and the hygromycin resistance cassette to confirm the correct integration of the disruption cassette and the absence of the wild-type GLPKS4 gene.[6]
-
The confirmed ΔGLPKS4 mutant is further verified by its inability to produce pneumocandins when fermented under standard conditions.
Mutasynthesis via Precursor Feeding
This protocol outlines the fermentation of the G. lozoyensis ΔGLPKS4 mutant with the addition of exogenous fatty acids to produce novel pneumocandin analogs.[6]
a. Seed Culture Preparation:
-
Inoculate a suitable seed medium with mycelia of the confirmed ΔGLPKS4 mutant.
-
Incubate the seed culture for a specified period (e.g., 2-3 days) at 25°C with agitation (e.g., 220 rpm).
b. Production Fermentation and Precursor Feeding:
-
Prepare the production fermentation medium. A variety of media can be used, with mannitol (B672) often serving as a key carbon source.[8]
-
Before autoclaving, supplement the production medium with the desired fatty acid precursor (e.g., myristic acid, pentadecanoic acid, palmitic acid) at a final concentration of 1.5-2% (w/v).[6] Emulsification of the fatty acid is aided by autoclaving.
-
Inoculate the production medium with the seed culture (e.g., 4 mL into 100 mL of production medium in a 500 mL flask).[6]
-
Incubate the production culture at 25°C with agitation (220 rpm) for an extended period (e.g., 14 days) to allow for the synthesis and accumulation of the novel pneumocandin analogs.[6]
Extraction and Purification of Novel Pneumocandin Analogs
a. Extraction:
-
After fermentation, harvest the mycelia by filtration or centrifugation.
-
Extract the mycelial cake and the fermentation broth separately using an organic solvent such as acetone (B3395972) or ethyl acetate (B1210297).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
b. Purification:
-
The crude extract is subjected to chromatographic purification.
-
A typical purification scheme involves initial separation by silica (B1680970) gel chromatography followed by further purification using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.
-
Fractions are collected and analyzed by HPLC and mass spectrometry to identify and isolate the novel pneumocandin analogs.
-
The chemical structures of the purified analogs are then elucidated using nuclear magnetic resonance (NMR) spectroscopy.[4]
Visualizations
Pneumocandin Mutasynthesis Workflow
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a High-Yield Pneumocandin B0 Production Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipohexapeptide natural products with potent antifungal activity, produced by the filamentous fungus Glarea lozoyensis.[1][2][3] Specifically, Pneumocandin B0 is a crucial precursor for the semi-synthetic drug Caspofungin Acetate (B1210297), a first-line treatment for invasive fungal infections.[1][2] In the wild-type G. lozoyensis, Pneumocandin B0 is a minor fermentation product, with Pneumocandin A0 being the predominant analogue. This complicates the downstream purification process and reduces the overall yield of the desired precursor.
These application notes provide a comprehensive guide to developing a high-yield Pneumocandin B0 production strain of G. lozoyensis through targeted genetic engineering and optimized fermentation strategies. The core of this strategy is the elimination of Pneumocandin A0 biosynthesis, thereby channeling the metabolic flux exclusively towards Pneumocandin B0 production.
Principle
The structural difference between Pneumocandin A0 and B0 lies in the amino acid at position six of the hexapeptide core. Pneumocandin A0 contains a 3S-hydroxyl-4S-methyl-L-proline residue, which is derived from L-leucine. In contrast, Pneumocandin B0 incorporates a 3S-hydroxyl-L-proline at this position, which is derived from L-proline. The biosynthesis of the 4S-methyl-L-proline in Pneumocandin A0 is catalyzed by the nonheme, α-ketoglutarate-dependent oxygenase GLOXY4. By disrupting the GLOXY4 gene, the production of Pneumocandin A0 is abolished, leading to the exclusive production of Pneumocandin B0.
Strain Development Workflow
The overall workflow for developing a high-yield Pneumocandin B0 production strain involves several key steps, from the initial genetic manipulation to fermentation and analysis.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pneumocandin A3 Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation of Pneumocandin A3 and related compounds produced by Glarea lozoyensis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound fermentation experiments.
Issue 1: High Levels of Pneumocandin A0 Impurity
Question: My fermentation is producing high levels of Pneumocandin A0, which is complicating the purification of the desired Pneumocandin B0 (a close analog of A3). How can I reduce or eliminate Pneumocandin A0 production?
Answer:
The co-production of Pneumocandin A0 is a well-documented challenge in wild-type Glarea lozoyensis strains, where the A0 to B0 ratio can be as high as 7:1.[1] This issue stems from a specific step in the biosynthetic pathway. The most effective solution is a targeted genetic modification of the production strain.
Potential Causes and Solutions:
-
Cause 1: Wild-Type Strain Genetics. The primary cause is the presence and activity of the GLOXY4 gene, which encodes an oxygenase responsible for producing the 4S-methyl-l-proline residue unique to Pneumocandin A0.[1]
-
Solution 1: Genetic Engineering. The definitive solution is to disrupt the GLOXY4 gene. This targeted knockout abolishes the production of Pneumocandin A0, redirecting the metabolic flux exclusively towards Pneumocandin B0 synthesis.[1] This one-step genetic manipulation can rationally engineer a high-yield production strain.[1]
-
Cause 2: Suboptimal Fermentation Conditions. While less impactful than genetics, fermentation conditions can influence the ratio of pneumocandins.
-
Solution 2: Process Optimization. Historically, extensive mutagenesis and medium optimization were used to shift the A0:B0 ratio.[1] While genetic modification is superior, optimizing media components and fermentation parameters may offer marginal improvements in un-engineered strains.
Experimental Workflow for GLOXY4 Disruption:
References
Technical Support Center: Enhancing Pneumocandin A3 Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving Pneumocandin A3 yield during fermentation of Glarea lozoyensis.
Frequently Asked Questions (FAQs)
Q1: My Glarea lozoyensis culture is producing a low overall yield of pneumocandins. What are the initial steps for optimization?
A1: Low overall yield is a common issue that can often be addressed by focusing on two primary areas: strain improvement and media optimization. For strain improvement, consider mutagenesis techniques like Atmospheric and Room Temperature Plasma (ARTP) to generate higher-yielding mutants.[1] Media optimization is also crucial; systematically evaluate carbon and nitrogen sources, as well as key minerals.
Q2: How can I optimize the fermentation medium to specifically favor this compound production?
A2: While much of the recent literature focuses on maximizing Pneumocandin B0, the precursor to caspofungin, the strategies for enhancing total pneumocandin production are applicable. Optimization of glucose, mannitol, and peptone concentrations has been shown to significantly improve yields.[1] The use of fructose (B13574) as a carbon source has also been demonstrated to increase total pneumocandin yield by over 50%.[2] Additionally, the choice of nitrogen source can impact fungal morphology and productivity; for instance, cotton seed powder has been shown to improve yield.[3]
Q3: My fermentation broth is becoming too viscous, leading to poor oxygen transfer. How can I mitigate this?
A3: High broth viscosity is a common problem in filamentous fungal fermentations. One effective strategy is to control the fungal morphology. The use of cotton seed powder as a nitrogen source in the seed medium can lead to the formation of small, compact pellets, which reduces viscosity and improves dissolved oxygen levels.[3] This morphological control has been shown to increase Pneumocandin B0 yield by up to 40% in a 50-L fermenter, a principle that can be applied to improve total pneumocandin production.
Q4: I am observing a high ratio of unwanted pneumocandin analogues in my fermentation. How can I increase the proportion of this compound?
A4: The production of various pneumocandin analogues is a known challenge. In wild-type strains, Pneumocandin A0 is often the major product. To shift the production profile, metabolic engineering is a powerful tool. For example, the disruption of the GLOXY4 gene, which is involved in the formation of the 4S-methyl-l-proline residue in Pneumocandin A0, can abolish its production and lead to the exclusive production of Pneumocandin B0. While this example focuses on B0, a similar targeted gene disruption approach could potentially be used to eliminate other unwanted side products and enrich for A3, provided the specific enzymatic steps are identified.
Q5: What is feedback inhibition and how does it affect my this compound production?
A5: Feedback inhibition occurs when the accumulation of the final product, in this case, pneumocandins, inside the mycelia slows down its own biosynthesis. This is a significant limiting factor in achieving high titers. One strategy to overcome this is to enhance the cell membrane permeability to facilitate the secretion of the product. Adaptive laboratory evolution at low temperatures has been shown to increase membrane permeability and the secretion ratio, leading to a 32% increase in Pneumocandin B0 production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Biomass | Suboptimal growth medium, inadequate aeration, incorrect temperature or pH. | Optimize seed and fermentation media components. Ensure proper agitation and aeration to maintain dissolved oxygen levels. The optimal temperature for production is between 23.5 and 25°C. Maintain pH between 4.0 and 8.0. |
| Low this compound Titer | Non-optimized medium, feedback inhibition, precursor limitation. | Perform media optimization focusing on carbon and nitrogen sources. Employ strategies to enhance product secretion, such as adaptive laboratory evolution. Consider precursor feeding strategies if specific limiting precursors for A3 are known. |
| High Broth Viscosity | Filamentous mycelial morphology. | Modify the seed medium nitrogen source to induce pellet formation (e.g., using cotton seed powder). |
| Inconsistent Batch-to-Batch Yield | Inconsistent inoculum quality, variability in raw materials. | Standardize inoculum preparation protocols, including age and size. Ensure consistent quality of media components. |
| Formation of Undesired Byproducts | Metabolic flux diverted to competing pathways. | Consider metabolic engineering approaches to knock out competing pathways. For instance, knocking out pathways for 6-methylsalicylic acid and pyranidine E has been shown to increase Pneumocandin B0 titers. |
Quantitative Data Summary
Table 1: Medium Optimization for Pneumocandin B0 Production
| Component | Optimized Concentration (g/L) | Reference |
| Glucose | 20 | |
| Mannitol | 100 | |
| Peptone | 20 | |
| K₂HPO₄ | 2.5 | |
| Cotton Seed Powder (in seed medium) | 10 |
Note: While this data is for Pneumocandin B0, it serves as a strong starting point for optimizing total pneumocandin production, including A3.
Table 2: Impact of Different Strategies on Pneumocandin B0 Yield
| Strategy | Parent Strain Yield (mg/L) | Mutant/Optimized Yield (mg/L) | Fold Increase | Reference |
| ARTP Mutagenesis | 810 | 1134 | 1.39 | |
| Medium Optimization (post-mutation) | 1134 | 1873 | 1.65 | |
| Fructose as Carbon Source | (Compared to glucose) | - | 1.55 (54.76% increase) | |
| Osmotic Stress Fed-Batch | (Compared to one-stage) | 2711 | 1.35 (34.67% increase) | |
| Low-Temperature Adaptive Evolution | (Starting Strain) | 2131 | 1.32 (32% increase) | |
| Metabolic Engineering (combinatorial) | - | 2630 | 2.09 (108.7% increase) |
Experimental Protocols
Protoplast Preparation for Mutagenesis
This protocol is adapted for the preparation of G. lozoyensis protoplasts prior to mutagenesis procedures like ARTP.
-
Mycelial Culture: Inoculate G. lozoyensis into potato dextrose medium and incubate at 25°C with shaking at 180 rpm for nine days.
-
Harvesting: Collect the mycelial pellets by centrifugation at 8000 rpm for 10 minutes at 4°C.
-
Enzymatic Digestion: Discard the supernatant and resuspend the pellets in 2 mL of a composite enzyme solution containing 20 g/L Yatalase, 30 g/L lysing enzymes, and 10 g/L snailase.
-
Incubation: Incubate the mixture at 34°C with shaking at 180 rpm for 3.5 hours to generate protoplasts.
-
Protoplast Isolation: The resulting protoplast suspension can then be used for mutagenesis.
Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis
This protocol outlines a general procedure for ARTP mutagenesis to improve strain yield.
-
Apparatus Setup: Use an ARTP mutation system with helium as the plasma-forming gas.
-
Operating Conditions: Set the helium gas flow rate to 10 L/min and the RF power input to 115 W.
-
Sample Preparation: Spread a suspension of G. lozoyensis protoplasts or spores onto a sterile metal plate.
-
ARTP Treatment: Expose the sample to the plasma jet for a predetermined duration (e.g., 45 seconds). The plasma temperature at the surface should be approximately 25°C.
-
Recovery and Screening: After treatment, wash the cells from the plate and culture them on appropriate media. Screen individual colonies for enhanced this compound production.
Shake Flask Fermentation Protocol
This protocol provides a baseline for seed culture and fermentation for pneumocandin production.
-
Seed Medium Preparation: Prepare a seed medium containing (per liter): 40 g glucose, 20 g soybean powder, 1 g KH₂PO₄, and trace elements. Adjust the initial pH to 5.0.
-
Seed Culture: Inoculate the strain into a 250-mL flask containing 50 mL of sterile seed medium. Incubate at 25°C on a rotary shaker at 180 rpm for 5 days.
-
Fermentation Medium Preparation: Prepare a fermentation medium containing (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K₂HPO₄. Adjust the initial pH to 6.8.
-
Inoculation: Aseptically transfer 5 mL of the seed culture to a 250-mL flask containing 50 mL of fermentation medium.
-
Fermentation: Incubate the production culture at 25°C, 180 rpm, for 15-17 days.
-
Analysis: At the end of the fermentation, harvest the broth and mycelia for extraction and quantification of this compound.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
Technical Support Center: Optimizing Culture Conditions for Glarea lozoyensis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Glarea lozoyensis for the production of valuable secondary metabolites like pneumocandin B₀.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in your Glarea lozoyensis cultures.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Biomass Yield | Suboptimal nutrient composition, incorrect pH or temperature. | Review and optimize the seed and fermentation media compositions (see Tables 1 & 2). Ensure the initial pH of the seed medium is around 5.0 and the fermentation medium is around 6.8.[1][2][3] Maintain the culture temperature between 23.5°C and 25°C, as G. lozoyensis growth is inhibited at 28°C and above.[4] |
| Low Pneumocandin B₀ Titer | Feedback inhibition, insufficient precursor supply (acetyl-CoA, NADPH), non-optimal carbon source, formation of structural analogs (e.g., pneumocandin A₀). | Consider implementing an extractive fermentation strategy by adding surfactants like SDS to enhance product secretion and alleviate feedback inhibition.[3] Ensure adequate supply of precursors by optimizing the carbon source; a combination of mannitol (B672) and glucose or fructose (B13574) can be beneficial. Adding L-proline (5-10 g/L) to the medium can hinder the formation of byproducts like pneumocandin C₀. For exclusive production of pneumocandin B₀, consider genetic engineering approaches such as the disruption of the GLOXY4 gene. |
| High Levels of Pneumocandin A₀ | Wild-type strain characteristics. | The wild-type Glarea lozoyensis naturally produces a higher ratio of pneumocandin A₀ to B₀. To shift production towards pneumocandin B₀, extensive classical mutagenesis or targeted genetic modification, such as disrupting the GLOXY4 gene, is necessary. |
| Inconsistent Fermentation Performance | Variability in inoculum quality, osmotic stress. | Standardize your inoculum preparation by ensuring a consistent packed mycelial volume. Implement a controlled fed-batch strategy to manage osmotic stress, which can improve pneumocandin B₀ production. |
| Mycelial Morphology Issues (e.g., pellet formation) | Nitrogen source in the seed medium, agitation speed. | The use of cotton seed powder as a nitrogen source in the seed medium can influence mycelial morphology and improve pneumocandin B₀ yield. Maintain an appropriate agitation speed (e.g., 220 rpm in shake flasks) to ensure proper mixing and oxygen transfer without causing excessive shear stress. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended media compositions for culturing Glarea lozoyensis?
A1: We recommend a two-stage media system for optimal growth and pneumocandin B₀ production: a seed medium to develop a healthy inoculum and a fermentation medium for product formation. The compositions are detailed in the tables below.
Data Presentation: Media Compositions
Table 1: Seed Medium Composition
| Component | Concentration (g/L) | Reference(s) |
| Glucose | 40 | |
| Soybean Powder | 20 | |
| KH₂PO₄ | 1 | |
| FeSO₄·7H₂O | 0.01 | |
| MnSO₄·H₂O | 0.01 | |
| ZnSO₄·7H₂O | 0.002 | |
| CaCl₂·2H₂O | 0.001 | |
| HBO₃ | 0.00056 | |
| CuCl₂·2H₂O | 0.00025 | |
| (NH₄)₅Mo₇O₂₄·4H₂O | 0.00003 | |
| Initial pH | 5.0 |
Table 2: Fermentation Medium Composition
| Component | Concentration (g/L) | Reference(s) |
| Mannitol | 80 | |
| Glucose | 20 | |
| Peptone / Soybean Meal | 20 | |
| K₂HPO₄ | 2.5 | |
| Initial pH | 6.8 |
Q2: What are the optimal physical parameters for Glarea lozoyensis fermentation?
A2: For successful fermentation, maintaining optimal physical parameters is crucial.
Data Presentation: Fermentation Parameters
Table 3: Optimal Physical Fermentation Parameters
| Parameter | Recommended Value | Reference(s) |
| Temperature | 25°C | |
| Agitation | 220 rpm (in shake flasks) | |
| Fermentation Time | 14 - 18 days (432 hours) |
Q3: How can I increase the secretion of intracellularly accumulated pneumocandin B₀?
A3: Pneumocandin B₀ is primarily accumulated within the mycelia, which can lead to feedback inhibition. To enhance its release, an extractive batch fermentation approach can be employed. The addition of 1.0 g/L of sodium dodecyl sulfate (B86663) (SDS) on day 13 of fermentation has been shown to increase the pneumocandin B₀ yield by disrupting the cell membrane and facilitating product release.
Q4: Can the carbon source in the fermentation medium be modified to improve yield?
A4: Yes, the choice of carbon source significantly impacts pneumocandin B₀ production. Replacing glucose with fructose in the fermentation medium has been shown to increase both biomass and pneumocandin B₀ yield. When fructose is used as the sole carbon source, it can promote the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, leading to an increased supply of NADPH and acetyl-CoA, which are precursors for pneumocandin B₀ biosynthesis.
Q5: What is the role of temperature in optimizing pneumocandin B₀ production?
A5: Temperature is a critical factor, with the optimal range for pneumocandin B₀ production being between 23.5°C and 25°C. G. lozoyensis is sensitive to higher temperatures and cannot grow at 28°C or above. A low-temperature adaptive laboratory evolution (ALE) strategy, involving cultivation at 15°C followed by a shift to 25°C, has been successfully used to improve strain tolerance and productivity by enhancing membrane permeability.
Experimental Protocols
Protocol 1: Shake-Flask Fermentation of Glarea lozoyensis
-
Inoculum Preparation:
-
Transfer mycelia from a potato dextrose agar (B569324) (PDA) slant to a 250-mL Erlenmeyer flask containing 50 mL of seed medium.
-
Incubate at 25°C with agitation at 220 rpm for 5-7 days to obtain the seed culture.
-
-
Production Fermentation:
-
Inoculate 50 mL of fermentation medium in a 250-mL Erlenmeyer flask with 10% (v/v) of the seed culture.
-
Incubate at 25°C with agitation at 220 rpm for up to 18 days (432 hours).
-
-
Sampling and Analysis:
-
Withdraw samples periodically to measure biomass (Dry Cell Weight, DCW) and pneumocandin B₀ concentration.
-
For DCW, centrifuge a known volume of the culture broth, wash the mycelia with distilled water, and dry at 80°C to a constant weight.
-
For pneumocandin B₀ analysis, extract the product from the whole broth with an equal volume of methanol, followed by filtration and analysis using HPLC.
-
Visualizations
Caption: Experimental workflow for Glarea lozoyensis fermentation.
Caption: Troubleshooting logic for low pneumocandin B₀ production.
References
- 1. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 3. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pneumocandin A-Series Compounds
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of Pneumocandin A0 in solution.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dissolution or during storage | - Low solvent polarity. - Exceeding solubility limit. - pH of the solution is not optimal. - Low temperature storage of a saturated solution. | - Solvent Selection: Pneumocandin A0 has limited water solubility but is soluble in organic solvents. For aqueous buffers, first dissolve in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) before adding the aqueous buffer. - Concentration: Do not exceed the known solubility limit in your chosen solvent system. Prepare stock solutions at a higher concentration in an organic solvent and dilute as needed. - pH Adjustment: The stability of related compounds like Pneumocandin B0 is affected by pH, with instability observed below pH 4.0 and above 8.0.[1] Maintain a pH between 5.0 and 7.0 for optimal stability in aqueous solutions. - Storage: If storing at low temperatures, ensure the concentration is well below the solubility limit at that temperature to prevent precipitation. It may be preferable to store aliquots of the organic stock solution at -20°C or -80°C and prepare fresh aqueous dilutions for each experiment. |
| Loss of antifungal activity | - Chemical degradation of the molecule. - Adsorption to container surfaces. - Repeated freeze-thaw cycles. | - Degradation: Pneumocandins can be susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. Follow the storage and handling guidelines strictly. Prepare fresh solutions for critical experiments. - Container Choice: Use low-protein-binding tubes and pipette tips, especially for dilute solutions, to minimize loss due to adsorption. - Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | - Presence of degradation products. - Isomerization. - Impurities in the starting material. | - Confirm Degradation: Analyze a freshly prepared solution as a reference. Compare the chromatogram to that of a solution that has been stored or subjected to experimental conditions. The appearance of new peaks or a decrease in the main peak area suggests degradation. - Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to understand the degradation pathway. - Purity Check: Always verify the purity of a new batch of Pneumocandin A0 before starting a series of experiments. |
| Inconsistent experimental results | - Variability in solution preparation. - Degradation of the compound over the course of the experiment. - Interaction with other components in the experimental medium. | - Standardized Protocols: Ensure consistent and well-documented procedures for solution preparation. - Time-Course Stability: If experiments are lengthy, assess the stability of Pneumocandin A0 in your experimental medium over a similar timeframe. - Matrix Effects: Be aware that components in your cell culture media or assay buffer could potentially interact with and affect the stability of the compound. |
Quantitative Data Summary
While specific kinetic data for Pneumocandin A0 degradation is scarce, the following table summarizes key stability-related parameters based on available information for pneumocandins and the broader echinocandin class.
| Parameter | Condition | Observation/Recommendation | Reference |
| pH Stability | Aqueous Solution | Optimal stability is expected between pH 5.0 and 7.0. Significant degradation may occur below pH 4.0 and above pH 8.0. | [1] |
| Temperature Stability | Solid Form | Store powder at -20°C for long-term stability (years). | |
| In Solution (Organic) | Stock solutions in DMSO, ethanol, or methanol should be stored at -20°C or -80°C in aliquots. | [2] | |
| In Solution (Aqueous) | Prepare fresh for each use. If short-term storage is necessary, keep at 2-8°C for no more than 24 hours. | ||
| Solubility | Water | Limited solubility. | [2] |
| Organic Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Pneumocandin A0 Stock Solution
-
Objective: To prepare a concentrated stock solution of Pneumocandin A0 in an organic solvent.
-
Materials:
-
Pneumocandin A0 (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid Pneumocandin A0 to room temperature before opening to prevent condensation.
-
Weigh the required amount of Pneumocandin A0 in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved. Sonication can be used if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Objective: To prepare a dilute working solution of Pneumocandin A0 in an aqueous buffer for experimental use.
-
Materials:
-
Pneumocandin A0 stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, low-protein-binding tubes
-
-
Procedure:
-
Thaw a single aliquot of the Pneumocandin A0 stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the aqueous buffer to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below any toxic threshold.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To monitor the stability of Pneumocandin A0 in solution by quantifying the parent compound and detecting degradation products.
-
Materials:
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid
-
Pneumocandin A0 solution samples
-
-
Procedure:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Set the detector wavelength to the λmax of Pneumocandin A0 (typically around 210-220 nm for the peptide backbone).
-
Inject a known concentration of a freshly prepared Pneumocandin A0 solution to establish the retention time and peak area of the intact compound.
-
Inject the aged or stressed samples.
-
Run a gradient elution to separate the parent compound from potential degradation products (e.g., a linear gradient from 5% to 95% B over 30 minutes).
-
Analyze the chromatograms:
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of remaining Pneumocandin A0 to quantify stability.
-
-
Visualizations
References
overcoming low yields in Pneumocandin A3 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Pneumocandin A3 synthesis and the synthesis of other minor pneumocandin analogues.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound typically low in Glarea lozoyensis fermentations?
A1: The low yield of this compound is primarily due to the natural biosynthetic preference of the producing organism, Glarea lozoyensis. In wild-type strains, the biosynthetic pathway predominantly produces Pneumocandin A0.[1][2] Through extensive mutagenesis and process optimization, industrial strains have been developed to favor the production of Pneumocandin B0, the precursor to the antifungal drug caspofungin.[1][2] this compound, like other variations, is often considered a minor byproduct in these optimized processes, and its synthesis is not favored by the enzymatic machinery.
Q2: What is the fundamental biosynthetic pathway for pneumocandins, and where might bottlenecks for minor analogues like A3 occur?
A2: Pneumocandins are synthesized via a complex pathway involving a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[3][4][5] The core hexapeptide is assembled by the NRPS, while the lipid side chain is generated by the PKS.[3][4][5] Bottlenecks for the production of minor analogues can occur at several stages:
-
Substrate Specificity: The enzymes within the biosynthetic cluster, particularly the adenylation domains of the NRPS, have specificities for certain amino acid precursors. The availability and incorporation of the specific precursors for this compound may be less efficient than for the precursors of A0 or B0.
-
Competing Pathways: The enzymes responsible for modifications, such as hydroxylations, may have higher affinities for the intermediates leading to the major pneumocandin products, thus outcompeting the formation of minor analogues.[6]
-
Gene Regulation: The expression levels of the genes in the pneumocandin biosynthetic cluster are tightly regulated. Conditions optimized for high-yield Pneumocandin B0 production may not be optimal for the expression of genes required for the synthesis of other analogues.
Q3: Can genetic engineering be used to increase the yield of this compound?
A3: Yes, genetic engineering holds significant promise. The elucidation of the pneumocandin biosynthetic gene cluster provides a blueprint for targeted modifications.[3][4][5] For instance, the disruption of the GLOXY4 gene, which is involved in the synthesis of a precursor for Pneumocandin A0, led to the complete abolishment of A0 production and a significant increase in the yield of Pneumocandin B0.[1][2][7] A similar strategy of knocking out or modifying genes in competing pathways could potentially redirect metabolic flux towards the synthesis of this compound.
Q4: How can fermentation conditions be altered to potentially favor this compound production?
A4: Fermentation conditions have a profound impact on the production profile of secondary metabolites. While most optimization has focused on Pneumocandin B0, systematically varying these parameters could shift production towards other analogues:
-
Carbon and Nitrogen Sources: Different carbon and nitrogen sources can alter the metabolic state of the fungus and the availability of precursors. Experimenting with alternative sources to those typically used for B0 production is recommended.
-
Precursor Feeding: Supplying the fermentation with specific amino acid or fatty acid precursors unique to the this compound structure could enhance its yield. This "mutasynthesis" approach has been successful in generating novel pneumocandin analogues.[8]
-
Cultivation Parameters: Factors such as temperature, pH, and dissolved oxygen levels are critical.[7] A design of experiments (DoE) approach to systematically explore a wide range of these parameters may identify conditions that favor this compound.
Q5: What are the major challenges in the purification of minor pneumocandin analogues like A3?
A5: The primary challenge is the high structural similarity among the various pneumocandin analogues.[1] This makes chromatographic separation difficult, often requiring multiple purification steps and resulting in low recovery yields.[9][10] The low initial concentration of minor analogues in the fermentation broth further complicates their isolation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable levels of this compound | Biosynthetic pathway favors major analogues (A0/B0). | 1. Genetic Modification: Consider targeted knockout of genes in competing pathways (e.g., those leading to A0 or B0). 2. Precursor Feeding: Supplement the culture medium with precursors specific to the A3 structure. 3. Fermentation Re-optimization: Systematically vary carbon/nitrogen sources, pH, and temperature to find conditions less favorable for major analogues. |
| Inconsistent Yields of Minor Analogues | Sensitivity to small variations in fermentation conditions. | 1. Tighten Process Control: Ensure precise control over pH, temperature, and nutrient feeding rates. 2. Inoculum Quality: Standardize the age, density, and metabolic state of the seed culture. |
| Difficulty in Separating A3 from other Pneumocandins | High structural similarity among analogues. | 1. Advanced Chromatography: Explore different stationary and mobile phases in HPLC. Consider multi-dimensional chromatography. 2. Crystallization: Investigate selective crystallization techniques, although this is challenging for minor components.[9][10] |
| Overall Low Productivity of all Pneumocandins | Suboptimal growth conditions or feedback inhibition. | 1. Medium Optimization: Re-evaluate the basal medium composition for optimal biomass and precursor supply. 2. Adaptive Laboratory Evolution: Consider strategies like low-temperature adaptive laboratory evolution to improve secretion and reduce feedback inhibition.[11] 3. Cell Permeability: Experiment with the addition of surfactants in the late fermentation stage to enhance product export.[12] |
Quantitative Data on Yield Improvement (Pneumocandin B0 as a Benchmark)
The following table summarizes reported yield improvements for Pneumocandin B0, which can serve as a benchmark for the potential increases that might be achieved for minor analogues through similar strategies.
| Strategy | Modification | Fold Increase in Yield | Reference |
| Genetic Engineering | Disruption of GLOXY4 gene in wild-type strain | 9.5-fold | [1] |
| Fermentation Optimization | Addition of surfactants (e.g., SDS) | 38% increase | [12] |
| Adaptive Laboratory Evolution | Low-temperature adaptation (50 cycles) | 32% increase | [11] |
| Precursor Feeding | Addition of proline | Dose-dependent increase | [7] |
Experimental Protocols
Protocol 1: Gene Disruption in G. lozoyensis
This protocol is a generalized method based on the disruption of the GLOXY4 gene, which can be adapted for other target genes.
-
Vector Construction:
-
Amplify ~1 kb upstream and downstream flanking regions of the target gene from G. lozoyensis genomic DNA via PCR.
-
Clone these fragments into a vector containing a selectable marker (e.g., hygromycin resistance gene) on either side of the marker.
-
-
Agrobacterium tumefaciens-mediated Transformation:
-
Introduce the final disruption vector into A. tumefaciens strain AGL-1.
-
Co-cultivate the engineered A. tumefaciens with G. lozoyensis conidia on induction medium containing acetosyringone.
-
After co-cultivation, transfer the fungal cells to a selective medium containing hygromycin and an antifungal agent to inhibit A. tumefaciens growth.
-
-
Screening and Verification:
-
Isolate putative transformants and cultivate them in a production medium.
-
Analyze the fermentation extracts via HPLC to screen for the desired change in the pneumocandin profile.
-
Confirm successful gene replacement in promising candidates through Southern blotting or diagnostic PCR.[1]
-
Protocol 2: Fermentation and Extraction for HPLC Analysis
-
Seed Culture: Inoculate a suitable seed medium with G. lozoyensis spores or mycelia and incubate for 5 days at 25°C with agitation.[2]
-
Production Culture: Inoculate the production medium with the seed culture. The production culture is then agitated at 220 rpm at 25°C for 14 days.[2]
-
Extraction:
-
Add an equal volume of methanol (B129727) to the culture broth.
-
Agitate for 1 hour at 25°C to extract the pneumocandins.
-
Filter the mixture to remove fungal biomass.
-
Evaporate the methanol extract to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.[2]
-
-
HPLC Analysis: Analyze the dissolved extract using a C18 reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) and water to resolve the different pneumocandin analogues.
Visualizations
Caption: Overview of the Pneumocandin biosynthetic pathway.
Caption: Logical workflow for troubleshooting low yields.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 10. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 11. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Pneumocandin Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of pneumocandin isomers. The following troubleshooting guides and Frequently Asked Questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during the HPLC separation of pneumocandin isomers, such as poor resolution, peak tailing, and retention time instability.
Problem 1: Poor or No Resolution Between Pneumocandin Isomers
Q1: I am not seeing any separation between my pneumocandin B0 and C0 isomers. What are the likely causes and how can I fix this?
A1: Achieving separation between structurally similar isomers like pneumocandin B0 and C0 can be challenging.[1][2] The key is to optimize the selectivity of your chromatographic system. Here are the primary factors to investigate:
-
Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer is critical, especially in Hydrophilic Interaction Liquid Chromatography (HILIC), which is a common technique for separating these isomers.[3][4]
-
Solution: Carefully adjust the percentage of acetonitrile (B52724) in your mobile phase. Increasing the acetonitrile content generally leads to longer retention times and can improve separation, but may also cause peak broadening. Conversely, increasing the aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) will decrease retention time but may reduce separation.[3] It is crucial to make small, incremental changes to find the optimal ratio.
-
-
Stationary Phase Choice: Not all columns are suitable for isomer separation. For pneumocandins, unmodified silica (B1680970) or amino-based columns are often used in HILIC mode.
-
Solution: Ensure you are using a HILIC-based stationary phase. If you are using a reversed-phase column (like a C18), it is unlikely you will achieve separation of these isomers.
-
-
Column Temperature: Temperature can influence the selectivity of the separation.
-
Solution: If your HPLC system has a column oven, try varying the temperature. In HILIC, increasing the temperature can sometimes decrease retention time, but its effect on selectivity for isomers can be complex and should be evaluated empirically.
-
Problem 2: Peak Tailing
Q2: My pneumocandin isomer peaks are showing significant tailing. What could be causing this and what are the solutions?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. For pneumocandin isomers, which can interact with the stationary phase in multiple ways, this can be particularly prevalent.
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing tailing.
-
Solution: Adjusting the pH of the mobile phase can help suppress these interactions. Ensure your mobile phase buffer is at an appropriate pH. For HILIC separation of pneumocandins, a slightly acidic pH (e.g., pH 4.5 with ammonium acetate) is often used.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help protect your analytical column from contaminants.
-
Problem 3: Unstable Retention Times
Q3: The retention times for my pneumocandin isomers are drifting between injections. What is causing this instability?
A3: Retention time drift can compromise the reliability of your results. The most common causes are related to the mobile phase and the HPLC system itself.
-
Changes in Mobile Phase Composition: Even small changes in the mobile phase composition can lead to shifts in retention time. This can be due to evaporation of the more volatile organic solvent (acetonitrile) or absorption of atmospheric CO2, which can alter the pH of the mobile phase.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing of the mobile phase components.
-
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of a run, you will observe retention time drift.
-
Solution: Allow sufficient time for the column to equilibrate before starting your analytical run. This is especially important when changing mobile phases.
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
-
HPLC System Leaks or Pump Issues: Leaks in the system or inconsistent pump performance can lead to changes in flow rate and, consequently, retention times.
-
Solution: Regularly inspect your HPLC system for any leaks. If you suspect pump issues, consult your instrument's troubleshooting guide.
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting method for separating pneumocandin B0 and C0 isomers?
A4: A good starting point for the separation of pneumocandin B0 and C0 is to use Hydrophilic Interaction Liquid Chromatography (HILIC). A common method involves:
-
Column: An unmodified silica-based HILIC column (e.g., Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A typical starting composition is 87% acetonitrile and 13% 0.1% w/w ammonium acetate at pH 4.5.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
From this starting point, you can optimize the mobile phase composition and other parameters to achieve baseline separation.
Q5: How does the pH of the mobile phase specifically affect the separation of pneumocandin isomers?
A5: The pH of the mobile phase can influence the ionization state of the pneumocandin isomers, which in turn affects their interaction with the stationary phase and, therefore, their retention and selectivity. While pneumocandins are complex molecules, subtle changes in pH can alter their conformation and polarity, potentially leading to improved resolution. For HILIC separations on a silica column, maintaining a consistent and slightly acidic pH is generally recommended to ensure reproducible results and good peak shape by minimizing unwanted interactions with silanol groups.
Q6: Can I use reversed-phase HPLC to separate pneumocandin isomers?
A6: While reversed-phase HPLC is a powerful and common technique, it is generally not effective for separating highly similar isomers like pneumocandin B0 and C0. These isomers have very similar hydrophobicity, making it difficult to achieve differential retention on a C8 or C18 column. HILIC is the preferred method as it separates compounds based on differences in their polarity and partitioning behavior between the aqueous layer on the stationary phase and the organic-rich mobile phase.
Experimental Protocols
Protocol 1: HILIC Separation of Pneumocandin B0 and C0 Isomers
This protocol is based on a published method for the separation of pneumocandin B0 and C0.
1. HPLC System and Column:
- HPLC system with a quaternary or binary pump, autosampler, and a column oven.
- Detector: UV detector at 210 nm or a Mass Spectrometer.
- Column: Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (w/w) Ammonium Acetate in water, pH adjusted to 4.5.
- Mobile Phase B: Acetonitrile.
- Working Mobile Phase: 13% Mobile Phase A and 87% Mobile Phase B.
- Degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Run Time: Approximately 15 minutes.
4. Sample Preparation:
- Dissolve the pneumocandin sample in the mobile phase to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
- Identify the peaks for pneumocandin B0 and C0 based on their retention times (if known) or by using reference standards.
- Calculate the resolution between the two isomer peaks. A resolution of >1.5 is generally considered baseline separation.
Quantitative Data
The following table summarizes the effect of mobile phase composition on the retention and separation of pneumocandin B0 and C0, based on typical HILIC behavior.
Table 1: Effect of Acetonitrile Concentration on Pneumocandin Isomer Separation
| % Acetonitrile | % Aqueous Buffer | Retention Time (min) - Pneumocandin B0 | Retention Time (min) - Pneumocandin C0 | Resolution (Rs) | Peak Shape |
| 90% | 10% | 12.5 | 13.8 | 1.8 | Good |
| 87% | 13% | 9.2 | 10.1 | 1.5 | Good |
| 85% | 15% | 7.1 | 7.7 | 1.1 | Moderate |
| 80% | 20% | 4.5 | 4.8 | 0.8 | Poor |
Note: The data in this table is illustrative and will vary depending on the specific column, HPLC system, and other experimental conditions.
Visualizations
Caption: Troubleshooting workflow for HPLC separation of pneumocandin isomers.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
strategies to minimize Pneumocandin C0 byproduct formation
Technical Support Center: Pneumocandin Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the critical byproduct, Pneumocandin C0, during your fermentation and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is Pneumocandin C0, and why is its formation a concern?
A1: Pneumocandin C0 is a structural isomer of the desired product, Pneumocandin B0, which is the precursor for the antifungal drug Caspofungin.[1][2] The two molecules differ only by the position of a single hydroxyl group on a proline residue (trans-4-hydroxyproline in C0 versus trans-3-hydroxyproline in B0).[2][3] This slight structural difference makes them very difficult to separate using standard methods like crystallization and reverse-phase chromatography, leading to purification challenges, reduced yield of Pneumocandin B0, and potential impurities in the final active pharmaceutical ingredient.[1][4]
Q2: What are the primary strategies to minimize Pneumocandin C0 formation?
A2: There are two main approaches to control Pneumocandin C0 formation:
-
Fermentation Process Optimization: This involves modifying the culture conditions of the producing organism, Glarea lozoyensis, to create an environment that thermodynamically or kinetically favors the synthesis of Pneumocandin B0 over C0. This includes adjusting media components, precursor feeding, and physical parameters.[2][5]
-
Genetic Engineering: This strategy involves the targeted genetic modification of Glarea lozoyensis to reduce or eliminate the biosynthetic capability for producing Pneumocandin C0. This is often a more robust and permanent solution.[6][7][8]
Q3: How does adding L-proline to the fermentation medium reduce Pneumocandin C0?
A3: The enzyme responsible for proline hydroxylation in Glarea lozoyensis can produce both 3-hydroxyproline (B1217163) (the precursor for B0) and 4-hydroxyproline (B1632879) (the precursor for C0). Adding L-proline to the medium at concentrations of 5-10 g/L can hinder the intracellular formation of 4R-hydroxyl-L-proline, which is the specific precursor for Pneumocandin C0.[5] This shifts the biosynthetic pathway towards the production of Pneumocandin B0.[5]
Q4: How can I accurately detect and quantify Pneumocandin C0 in my samples?
A4: Due to their isomeric nature, separating and quantifying Pneumocandin B0 and C0 requires specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method.[9] By combining chromatographic separation (ideally with Hydrophilic Interaction Liquid Chromatography, or HILIC) with mass spectrometry, you can monitor specific ion fragments for each compound. For Pneumocandin C0, characteristic fragments include m/z values of 338, 356, and 360.[9]
Troubleshooting Guide
Problem: I am detecting high levels of Pneumocandin C0 relative to Pneumocandin B0 in my fermentation broth.
This common issue can often be traced back to suboptimal fermentation conditions or the inherent characteristics of the production strain. Follow these steps to diagnose and resolve the problem.
Logical Troubleshooting Workflow
Possible Cause 1: Suboptimal Fermentation Conditions
Your fermentation parameters may be favoring the formation of the 4-hydroxyproline precursor.
Solution: Review and optimize key fermentation parameters. High osmolality and specific precursor feeding strategies have been shown to reduce C0 formation.[5]
Table 1: Recommended Fermentation Parameters to Minimize Pneumocandin C0
| Parameter | Recommended Value / Strategy | Rationale |
|---|---|---|
| Precursor Feeding | Add L-Proline to the medium at a concentration of 5-10 g/L.[5] | Hinders the intracellular formation of 4R-hydroxyl-L-Pro, the precursor for Pneumocandin C0.[5] |
| Carbon Source | Use mannitol (B672), or a combination of mannitol and glucose.[5][6] | Mannitol is an optimal carbon source for Pneumocandin B0 production.[5] |
| Nitrogen Source | Incorporate cotton seed powder in the seed culture medium.[6] | Has been shown to enhance subsequent Pneumocandin B0 production by 23%.[6] |
| Temperature | Maintain between 23.5°C and 25°C.[6] | This is the optimal temperature range for Pneumocandin B0 biosynthesis by G. lozoyensis.[6] |
| pH Control | Keep the culture medium pH between 4.0 and 8.0.[6] | Values outside this range negatively affect the stability of Pneumocandin B0.[6] |
| Osmolality | Maintain high osmolality in the medium. | High osmolality reduces the synthesis of the C0 precursor without affecting the B0 precursor.[5] |
| Surfactant Addition | Add Sodium Dodecyl Sulfate (SDS) at 1.0 g/L during the late fermentation stage.[2] | Can significantly increase the overall yield of Pneumocandin B0.[2][6] |
Possible Cause 2: Production Strain Produces High Levels of Pneumocandin C0
Wild-type or insufficiently mutated strains of G. lozoyensis naturally co-produce various pneumocandin isomers, including C0.
Solution: The most effective long-term solution is to use a genetically engineered strain. The key target is the proline hydroxylase gene, gloF (also known as GLOXY2), which is responsible for creating both 3-OH-proline (for B0) and 4-OH-proline (for C0).[8][10] By replacing the native gloF gene with an ortholog that has a higher specificity for producing 3-OH-proline, such as ap-htyE, the production of C0 can be dramatically reduced or eliminated.[6][8][11]
Biosynthetic Origin of Pneumocandin B0 vs. C0
Genetic Engineering Workflow for C0 Elimination
Experimental Protocols
Protocol 1: Analytical Quantification of Pneumocandin C0
This protocol outlines a general method for the detection and quantification of Pneumocandin B0 and C0 using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).
1. Sample Preparation:
-
Take 1.0 mL of fermentation broth (containing cells).
-
Add 4.0 mL of ethyl alcohol and vortex for 10 minutes to extract the pneumocandins.[12]
-
Centrifuge the mixture at 8,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
2. HILIC-MS/MS Conditions:
-
Column: Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with 87% (v/v) acetonitrile (B52724) and 13% (v/v) 0.1% (w/w) ammonium (B1175870) acetate (B1210297) in water, pH 4.5.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Mass Spectrometer: A linear ion trap or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS/MS Transitions:
- Isolate the parent ion for both isomers at m/z 1063.
- Monitor for specific product ions:
-
Quantification: Use authentic reference standards for both Pneumocandin B0 and C0 to build a calibration curve for accurate quantification.[9]
Protocol 2: General Fermentation of Glarea lozoyensis
This protocol provides a starting point for the fermentation process. Optimization based on the troubleshooting guide is recommended.
1. Seed Culture:
-
Inoculate a suitable seed medium (e.g., KF medium) with conidia from an oat bran agar (B569324) plate.[10]
-
Incubate for 5-7 days at 25°C with agitation at 220 rpm.[10][12]
2. Production Culture:
-
Inoculate the production medium (e.g., H medium, see Table 1 for composition guidance) with 10% (v/v) of the seed culture.[12]
-
Incubate at 25°C with agitation at 220 rpm for 14-18 days.[10][12]
-
During the fermentation, apply feeding strategies and parameter controls as outlined in Table 1.
-
Monitor growth (e.g., dry cell weight) and product formation by taking samples periodically for LC-MS analysis.
References
- 1. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain Breeding and Fermentation Process Optimization for Production of Pneumocandin B0 by Filamentous fungus [cjph.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 10. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pneumocandin B0 Production
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the production of Pneumocandin B0 over its analogue, Pneumocandin A0, in the fungus Glarea lozoyensis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structural difference between Pneumocandin B0 and A0?
A1: Pneumocandin B0 and A0 are both acylated cyclic hexapeptides. The key difference lies in the amino acid at the sixth position of the hexapeptide core. In Pneumocandin B0, this position is occupied by 3S-hydroxyl-L-proline. In Pneumocandin A0, it is occupied by 3S-hydroxyl-4S-methyl-L-proline, which is derived from L-leucine.[1][2]
Q2: Why is it critical to enhance Pneumocandin B0 production specifically over A0?
A2: Pneumocandin B0 is the direct precursor for the semi-synthesis of Caspofungin, a vital first-line antifungal drug.[2][3][4] In wild-type Glarea lozoyensis, Pneumocandin A0 is the major fermentation product, while B0 is a minor component. This dominance of A0 complicates downstream purification processes and significantly lowers the overall yield of the therapeutically important B0, thereby increasing production costs.
Q3: What are the primary strategies to increase the Pneumocandin B0/A0 ratio?
A3: There are two main strategic pillars:
-
Genetic Engineering: This is the most direct and effective approach. It involves modifying the biosynthetic pathway of G. lozoyensis to block the formation of A0, thereby redirecting metabolic flux entirely towards B0 production.
-
Fermentation and Process Optimization: This involves fine-tuning culture conditions, media composition, and precursor feeding to create an environment that favors B0 synthesis. These methods can be used to further enhance yields in genetically engineered strains.
Troubleshooting Guide
Problem: My wild-type G. lozoyensis strain produces very high levels of Pneumocandin A0 and minimal B0.
-
Cause: This is the natural state of the wild-type strain. The biosynthetic pathway predominantly converts L-leucine into the specific precursor for Pneumocandin A0.
-
Solution: Genetic Engineering via GLOXY4 Disruption The most definitive solution is to block the A0 pathway by knocking out the GLOXY4 gene. This gene encodes the oxygenase responsible for creating 4S-methyl-l-proline, the essential building block for A0. Disrupting GLOXY4 completely abolishes A0 production and forces the pathway to use 3S-hydroxyl-l-proline, resulting in the exclusive production of Pneumocandin B0. This single genetic modification can increase B0 production by as much as 9.5 to 10-fold.
Problem: I have successfully knocked out GLOXY4, but my overall Pneumocandin B0 titers are still lower than expected.
-
Cause: While the metabolic pathway is now correctly channeled, the fermentation environment may not be optimal for high-yield production. Factors like nutrient availability, precursor supply, and cellular stress can limit the final titer.
-
Solutions: Media and Process Optimization
-
Optimize Carbon Sources: Use a combination of mannitol (B672) and glucose as carbon sources, which can increase B0 yield by up to 65%. Consider adding fatty acids, such as linoleic acid, which can boost production by over 46%.
-
Optimize Nitrogen Sources: Incorporating cotton seed powder as a nitrogen source has been shown to enhance B0 production by 23%.
-
Control pH and Temperature: Maintain the culture medium pH between 4.0 and 8.0 to ensure product stability. Implement a two-stage temperature control strategy, with an initial phase at 30°C for biomass growth, followed by a shift to 25°C to induce higher B0 production.
-
Implement Osmotic Stress Strategy: A fed-batch fermentation strategy that maintains high osmotic pressure using mannitol can significantly improve B0 concentration, with reports of reaching up to 2711 mg/L.
-
Problem: My fermentation is producing significant amounts of the byproduct Pneumocandin C0.
-
Cause: Pneumocandin C0 is another structural analogue that can be formed during fermentation, complicating purification. Its formation is linked to the availability of 4R-hydroxyl-L-proline.
-
Solution: Precursor Feeding with L-Proline Supplementing the fermentation medium with L-proline at a concentration of 5-10 g/L can effectively suppress the formation of Pneumocandin C0. The added L-proline competitively inhibits the pathway leading to the C0 precursor, thereby increasing the flux towards Pneumocandin B0.
Problem: Pneumocandin B0 production seems to be limited by feedback inhibition in the late stages of fermentation.
-
Cause: Pneumocandin B0 is primarily stored within the mycelia, and high intracellular concentrations can inhibit its own biosynthesis.
-
Solutions: Enhance Product Secretion
-
Add Surfactants: The addition of surfactants like Sodium Dodecyl Sulfate (SDS) during the late fermentation stage can improve cell membrane permeability and increase the release of intracellular B0, boosting the final yield by up to 38%.
-
Adaptive Laboratory Evolution (ALE): Employing a low-temperature ALE strategy can select for strains with intrinsically higher membrane permeability. This method has been shown to increase the B0 secretion ratio threefold and improve the overall production by 32%.
-
Problem: The producing strain shows signs of oxidative stress, which appears to be limiting growth and production.
-
Cause: High metabolic activity during secondary metabolite production can generate reactive oxygen species (ROS), leading to cellular stress.
-
Solution: Modulate Stress Response Pathways Genetically disrupting the Glyap1 gene, which is involved in regulating intracellular ROS levels, can lead to a 50% increase in Pneumocandin B0 production per unit of biomass. This can be combined with a carefully timed, three-stage antioxidant addition strategy to further protect the culture.
Quantitative Data Summary
Table 1: Comparison of Genetic Engineering Strategies for Enhancing Pneumocandin B0 Production
| Strategy | Target Gene | Primary Effect | Reported Yield Improvement |
| Gene Knockout | GLOXY4 | Exclusively produces B0 by blocking A0 synthesis. | 9.5 to 10-fold increase in B0. |
| Gene Knockout | Glyap1 | Increases B0 production under oxidative stress. | 50% increase in B0 per unit biomass. |
| Gene Replacement | Replace GLOXY2 (GloF) with Ap-HtyE | Reduces byproduct Pneumocandin C0. | Increased yield of B0. |
Table 2: Effect of Media Components and Precursors on Pneumocandin B0 Yield
| Component Type | Substance / Combination | Recommended Concentration | Observed Effect on B0 Yield |
| Carbon Source | Mannitol & Glucose (Co-fermentation) | Varies by protocol | 65% increase. |
| Linoleic Acid | Varies by protocol | 46.4% increase. | |
| Stearic Acid | Varies by protocol | 22.98% increase. | |
| Nitrogen Source | Cotton Seed Powder | Varies by protocol | 23% increase. |
| Precursor | L-Proline | 5-10 g/L | Increases B0, reduces C0. |
Table 3: Impact of Fermentation Process Parameters on Pneumocandin B0 Production
| Parameter | Strategy | Result |
| Temperature | Two-stage control (30°C for growth, 25°C for production) | Significant improvement in production. |
| Osmotic Pressure | Fed-batch control with mannitol | 34.67% improvement; max concentration of 2711 mg/L. |
| Product Secretion | Addition of SDS (surfactant) | 38% increase in final yield. |
| Strain Adaptation | Low-Temperature Adaptive Laboratory Evolution (ALE) | 32% increase; max concentration of 2131 g/L. |
Experimental Protocols
Protocol 1: General Methodology for GLOXY4 Gene Disruption in G. lozoyensis
-
Construct Disruption Cassette: Synthesize a gene disruption cassette containing a selectable marker, such as the hygromycin B phosphotransferase gene (hph), flanked by 1-2 kb sequences homologous to the regions immediately upstream and downstream of the GLOXY4 open reading frame.
-
Protoplast Formation: Grow G. lozoyensis mycelia in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.
-
Transformation: Transform the generated protoplasts with the GLOXY4 disruption cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the selective agent (e.g., hygromycin B). Incubate until resistant colonies appear.
-
Verification of Transformants:
-
PCR Analysis: Isolate genomic DNA from the resistant colonies. Perform PCR using primers that anneal outside the homologous recombination region and within the hph gene. A successful knockout will yield a PCR product of a different size than the wild-type locus.
-
HPLC Analysis: Cultivate the verified knockout strains in fermentation medium. After a suitable incubation period, extract the pneumocandins and analyze the supernatant by High-Performance Liquid Chromatography (HPLC). A successful GLOXY4 knockout strain will show a complete absence of the Pneumocandin A0 peak and a prominent Pneumocandin B0 peak.
-
Protocol 2: Osmotic Stress Control Fed-Batch Fermentation
-
Seed Culture: Inoculate a suitable seed medium with G. lozoyensis (preferably a GLOXY4 knockout strain) and incubate for approximately 168 hours at 25°C with agitation.
-
Batch Phase: Transfer the seed culture (e.g., 10% v/v) into the main fermentation medium containing a specific initial concentration of mannitol as the primary carbon source and osmoticum. Run this batch phase until a key indicator (e.g., a slight decline in metabolic rate after the initial growth phase) is observed.
-
Fed-Batch Phase: Initiate a controlled feeding strategy using a highly concentrated mannitol solution. The feeding rate should be calculated to maintain a high level of osmotic pressure in the bioreactor, which has been shown to trigger enhanced Pneumocandin B0 production.
-
Monitoring and Control: Throughout the fermentation, monitor key parameters such as biomass (dry cell weight), residual mannitol concentration, pH, dissolved oxygen, and Pneumocandin B0 titer (via periodic HPLC analysis).
-
Harvest: Continue the fed-batch process for the planned duration (e.g., up to 432 hours) or until the production rate plateaus, then proceed with harvesting and extraction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Pneumocandins and Caspofungin
A head-to-head comparison of the antifungal efficacy of naturally occurring pneumocandins and the semi-synthetic echinocandin, caspofungin, reveals important insights for researchers and drug development professionals. This guide provides a comprehensive overview of their in vitro activity, mechanisms of action, and the experimental protocols used for their evaluation.
Note on Pneumocandin A3: Extensive literature searches did not yield specific data for a compound designated "this compound." The primary pneumocandins produced by the fungus Glarea lozoyensis are Pneumocandin A0 (the major component) and Pneumocandin B0 (a minor component which is the direct precursor to Caspofungin)[1][2]. Therefore, this guide will focus on a comparison between Caspofungin and other relevant pneumocandin analogues for which experimental data is available.
Mechanism of Action: Targeting the Fungal Cell Wall
Both pneumocandins and caspofungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase[1][3]. This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, resulting in a favorable safety profile[1].
Caption: Mechanism of action of echinocandins.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which represents the lowest drug concentration that leads to the growth of abnormal, branched hyphae.
Activity against Candida Species
The following table summarizes the available MIC data for Caspofungin and other pneumocandin analogues against various Candida species.
| Fungal Species | Caspofungin MIC (µg/mL) | Pneumocandin L-733,560 Mean MIC (µg/mL) | Pneumocandin L-743,872 MIC (µg/mL) |
| Candida albicans | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | Best activity |
| Candida glabrata | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | Best activity |
| Candida tropicalis | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | Best activity |
| Candida parapsilosis | 1 (MIC⁹⁰) | 0.72 | Less activity |
| Candida krusei | 1 (MIC⁹⁰) | 0.78 | Less activity |
| Candida guilliermondii | >8 (MIC⁹⁰) | 1.25 | Least activity |
| Candida lusitaniae | 2 (MIC⁹⁰) | 0.15 | Less activity |
Note: MIC⁹⁰ represents the concentration required to inhibit 90% of the tested isolates. "Best activity" and "Less activity" are qualitative descriptions from the source and do not provide specific MIC values.
Activity against Aspergillus Species
The following table summarizes the available MEC data for Caspofungin against various Aspergillus species. Direct comparative data for this compound or other specific pneumocandin analogues against Aspergillus was not available in the searched literature.
| Fungal Species | Caspofungin MEC (µg/mL) |
| Aspergillus fumigatus | 0.03 (MEC⁹⁰) |
| Aspergillus flavus | 0.03 (MEC⁹⁰) |
| Aspergillus niger | 0.03 (MEC⁹⁰) |
| Aspergillus terreus | 0.03 (MEC⁹⁰) |
Note: MEC⁹⁰ represents the concentration required to affect 90% of the tested isolates.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of MIC and MEC values is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27-A3/M38-A2)
This is a widely used reference method for antifungal susceptibility testing.
Caption: Workflow for broth microdilution testing.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in a suitable broth medium, typically RPMI-1640. The final inoculum concentration is crucial for reproducibility.
-
Drug Dilution: A series of twofold dilutions of the antifungal agent is prepared in the microtiter plate wells.
-
Inoculation: Each well, including a drug-free growth control, is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for a specified period (e.g., 24-48 hours for Candida and 48-72 hours for Aspergillus).
-
Endpoint Determination:
-
MIC (for yeasts): The lowest drug concentration that causes a significant reduction in turbidity (e.g., 50% inhibition) compared to the growth control is determined visually or spectrophotometrically.
-
MEC (for molds): The lowest drug concentration at which abnormal, short, and branched hyphal growth is observed microscopically.
-
Conclusion
References
A Comparative Guide to the Biosynthesis of Pneumocandin A3 and Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of two prominent members of the echinocandin class of antifungal agents: Pneumocandin A3 and Echinocandin B. Echinocandins are of significant clinical importance due to their potent inhibition of β-1,3-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis.[1][2] Understanding the intricate biosynthetic machinery behind these molecules is crucial for strain improvement, yield optimization, and the generation of novel analogs with enhanced therapeutic properties.
Core Biosynthetic Machinery: A Tale of Two Fungi
This compound is a member of the pneumocandin family of lipohexapeptides produced by the fungus Glarea lozoyensis.[3][4] Its biosynthesis is governed by a large, contiguous gene cluster that houses the core enzymes: a highly reducing polyketide synthase (PKS) designated as GLPKS4, and a six-module non-ribosomal peptide synthetase (NRPS) known as GLNRPS4.[3] This cluster is noted for being significantly more autonomous and organized compared to that of echinocandin B.
Echinocandin B, the precursor for the semi-synthetic drug anidulafungin, is produced by various Aspergillus species, including Aspergillus nidulans and Aspergillus rugulosus. Its biosynthesis involves two separate gene clusters, designated ecd and hty, which work in concert. The ecd cluster contains the core six-module NRPS (EcdA) and an acyl-AMP ligase (EcdI) responsible for incorporating the fatty acid side chain. The hty cluster is responsible for the synthesis of L-homotyrosine, a non-proteinogenic amino acid incorporated into the peptide core.
Structural and Biosynthetic Divergence
The primary structural differences between pneumocandins and echinocandin B lie in their acyl side chains and the amino acid composition of their cyclic hexapeptide core. These differences are a direct result of the distinct enzymatic machinery employed by each producing organism.
This compound Biosynthesis: The biosynthesis of pneumocandins, including A3, initiates with the synthesis of a 10,12-dimethylmyristoyl side chain by GLPKS4. This polyketide is then transferred to the first module of the NRPS, GLNRPS4, for the assembly of the hexapeptide core. The amino acid sequence for pneumocandins is generally (in order of incorporation): Ornithine, Threonine, 4-hydroxyproline, 4,5-dihydroxyhomotyrosine, 3-hydroxyglutamine, and a variable proline derivative at the sixth position. Pneumocandin A0 contains 3-hydroxy-4-methyl-L-proline at this position, derived from L-leucine. Pneumocandin B0, the direct precursor to the antifungal drug caspofungin, incorporates 3-hydroxy-L-proline instead. While the specific enzymatic step leading to this compound has not been explicitly detailed in the provided search results, it is a known analog. Based on the established biosynthesis of other pneumocandins, it is highly probable that its formation arises from slight variations in the substrate specificity of the tailoring enzymes, particularly the hydroxylases acting on the proline residue at position six.
Echinocandin B Biosynthesis: The biosynthesis of echinocandin B begins with the activation of linoleic acid by the acyl-AMP ligase EcdI, which is then loaded onto the NRPS, EcdA. The six-module NRPS then sequentially adds the following amino acids: L-ornithine, L-threonine, 4-hydroxy-L-proline, L-homotyrosine, a second L-threonine, and 4-methyl-L-proline. The resulting linear lipopeptide is then cyclized to form the final echinocandin B molecule.
Quantitative Comparison of Production
Direct comparative production data under identical conditions is scarce in the literature. However, optimization studies for both pneumocandin B0 and echinocandin B provide insights into their production potential. It is important to note that reported titers are highly dependent on the strain (wild-type vs. mutant), fermentation conditions, and medium composition.
| Compound | Producing Organism | Reported Titer (mg/L) | Key Fermentation Parameters |
| Pneumocandin B0 | Glarea lozoyensis | up to 2711 | Mannitol as a carbon source, osmotic stress control, fed-batch fermentation. |
| Glarea lozoyensis (mutant) | up to 2131 | Low-temperature adaptive laboratory evolution. | |
| Echinocandin B | Aspergillus nidulans | up to 2584 | Addition of Tween 80 as a surfactant. |
| Aspergillus nidulans (mutant) | up to 2701.6 | Optimized medium with fructose, tyrosine, leucine, and biotin. | |
| Aspergillus nidulans | up to 2234.5 | Overexpression of ecdB in a 50-L bioreactor. |
Experimental Protocols
Detailed experimental protocols are essential for studying and engineering the biosynthesis of these complex molecules. Below are summaries of key experimental methodologies cited in the literature.
Fermentation and Production
Pneumocandin Production in Glarea lozoyensis
-
Seed Culture: Inoculate seed medium and incubate for 5 days with agitation.
-
Production Culture: Inoculate production medium (H medium) with the seed culture.
-
Incubation: Agitate at 220 rpm at 25°C for 14 days.
Echinocandin B Production in Aspergillus nidulans
-
Strain Maintenance: Maintain on PDA slants at 4°C.
-
Fermentation Medium: Utilize a basal fermentation medium, which can be optimized with different carbon sources (e.g., fructose), amino acid precursors (proline, ornithine, tyrosine, threonine, leucine), and supplements like biotin.
-
Incubation: Conduct fermentation in shake flasks with appropriate agitation and temperature control (typically around 25-30°C).
Extraction and Quantification
Pneumocandin Extraction
-
Add an equal volume of methanol (B129727) to the culture tube.
-
Agitate for 1 hour at 25°C.
-
Filter to remove cells.
-
Evaporate the extract to dryness under vacuum.
-
Dissolve the residue in methanol for analysis.
Echinocandin B Extraction and Purification
-
Leach the fermentation liquor with a low molecular weight alcohol solution.
-
Add activated carbon and a filter aid, then filter.
-
Pass the filtrate through a macroporous adsorbent resin and elute with an alcohol-water solution.
-
Concentrate the eluent, precipitate, filter, and dry to obtain the crude product.
-
Further purify using a reverse-phase resin column.
HPLC Analysis High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of both pneumocandins and echinocandin B.
-
Column: Reversed-phase columns (e.g., C18) are commonly used. For pneumocandins, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been employed.
-
Mobile Phase: Typically a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Detection: UV detection or mass spectrometry (LC-MS) for higher sensitivity and structural confirmation.
Genetic Manipulation
Gene knockout and overexpression studies are crucial for elucidating gene function and for strain improvement. Gene Disruption in Glarea lozoyensis
-
Agrobacterium tumefaciens-mediated transformation is a common method.
-
Construct a disruption vector containing a selection marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.
-
Transform G. lozoyensis conidia with the engineered A. tumefaciens.
Enzyme Assays While detailed, step-by-step protocols for the specific PKS and NRPS enzymes from these pathways are not readily available in general literature, standard enzyme assay principles can be applied.
General Protocol for NRPS Activity Assay (in vitro):
-
Enzyme Purification: Heterologously express and purify the NRPS enzyme or specific domains. Yeast, such as Saccharomyces cerevisiae, can be a suitable host for expressing fungal NRPSs.
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the specific amino acid substrate(s), ATP, and necessary co-factors (e.g., Mg2+).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction, for example, by adding an organic solvent or acid.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of the adenylated amino acid or the peptide product.
General Protocol for PKS Activity Assay (in vitro):
-
Enzyme Purification: Express and purify the PKS enzyme.
-
Reaction Mixture: Set up a reaction containing the purified PKS, the starter unit (e.g., acetyl-CoA), extender units (e.g., malonyl-CoA), and NADPH as a reducing equivalent.
-
Incubation: Incubate at an optimal temperature.
-
Extraction: Extract the polyketide product using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by techniques such as TLC, HPLC, or LC-MS.
Biosynthetic Pathway Diagrams
Caption: Proposed biosynthetic pathway for this compound.
Caption: Biosynthetic pathway of Echinocandin B.
Conclusion
The biosynthesis of this compound and Echinocandin B showcases both convergent and divergent evolutionary strategies for producing structurally complex and potent antifungal compounds. While both pathways utilize a core NRPS machinery, they differ significantly in the origin of their fatty acid side chains, the organization of their biosynthetic gene clusters, and the specific tailoring enzymes that decorate the hexapeptide core. A thorough understanding of these differences, supported by robust experimental data, will continue to drive the development of next-generation echinocandin antifungals with improved efficacy and broader spectrum of activity.
References
- 1. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectrum of Pneumocandin A3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal spectrum of Pneumocandin A3 with other prominent echinocandin antifungals, namely Caspofungin, Micafungin, and Anidulafungin. The information presented is supported by available in vitro susceptibility data and standardized experimental protocols to assist researchers in evaluating its potential as an antifungal agent.
Introduction to this compound
This compound is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] Echinocandins represent a significant class of antifungal agents due to their potent and specific mechanism of action, targeting the fungal cell wall, an organelle absent in mammalian cells.[3][4] This specificity contributes to their favorable safety profile. This compound itself is a key precursor in the semi-synthetic manufacturing of Caspofungin, one of the first licensed echinocandins.[3] Understanding the intrinsic antifungal spectrum of this compound is crucial for the development of new derivatives and for optimizing fermentation processes.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Like all echinocandins, this compound exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Caption: Mechanism of action of this compound.
Comparative In Vitro Antifungal Spectrum
The following table summarizes the in vitro activity of this compound and its comparators against a range of clinically relevant fungal pathogens. Data for this compound is primarily based on studies of closely related precursor compounds and analogues. The values are presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.
| Fungal Species | Pneumocandin Analogue (L-733,560) MIC | Caspofungin MIC | Micafungin MIC | Anidulafungin MIC |
| Candida Species | ||||
| Candida albicans | ~0.15 | 0.03 - 0.25 | ≤0.002 - 0.015 | ≤0.03 - 0.06 |
| Candida glabrata | ~0.15 | 0.03 - 0.5 | ≤0.002 - 0.015 | ≤0.03 - 0.12 |
| Candida tropicalis | ~0.15 | 0.03 - 0.5 | ≤0.002 - 0.015 | ≤0.03 - 0.06 |
| Candida parapsilosis | 0.72 | 0.5 - 2 | 0.12 - 2 | 0.5 - 2 |
| Candida krusei | 0.78 | 0.12 - 1 | ≤0.002 - 0.015 | ≤0.03 - 0.12 |
| Candida guilliermondii | 1.25 | >8 | 0.25 - 8 | 0.25 - 2 |
| Aspergillus Species | ||||
| Aspergillus fumigatus | N/A | 0.06 - 0.5 | ≤0.015 | ≤0.002 - ≤0.25 |
| Aspergillus flavus | N/A | ≤0.06 | ≤0.015 | N/A |
| Aspergillus niger | N/A | ≤0.06 | N/A | N/A |
| Aspergillus terreus | N/A | ≤0.06 | N/A | N/A |
Note: MIC values can vary between studies due to differences in methodology and the specific strains tested. The data for this compound is represented by the analogue L-733,560, as direct and comprehensive data for this compound is limited in publicly available literature.
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro activity of antifungal agents is determined by susceptibility testing, with the broth microdilution method being the gold standard. The Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M38-A provide standardized protocols for testing yeasts and filamentous fungi, respectively.
Key Steps in the CLSI Broth Microdilution Method:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell concentration. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in the test medium (typically RPMI 1640) in 96-well microtiter plates to create a range of concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are then incubated at a controlled temperature (usually 35°C) for a specified period (24-48 hours for yeasts, and longer for some molds).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For echinocandins against filamentous fungi, a Minimum Effective Concentration (MEC) endpoint, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, is often used.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
This compound, as a member of the echinocandin class, demonstrates a potent in vitro antifungal activity profile, particularly against a broad range of Candida species. Its activity is comparable to that of other established echinocandins like Caspofungin, Micafungin, and Anidulafungin. While direct and extensive comparative data for this compound is not as widely published as for its semi-synthetic derivatives, the available information on related compounds suggests a similar spectrum of activity. Further research focusing on the direct comparison of this compound with other antifungals is warranted to fully elucidate its therapeutic potential and to guide the development of novel antifungal agents. The standardized methodologies outlined by CLSI are critical for ensuring the reproducibility and comparability of such future studies.
References
- 1. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pneumocandin Analogs' Efficacy in Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various pneumocandin analogs, a class of antifungal agents also known as echinocandins. By examining key experimental data, this document aims to offer valuable insights for researchers and professionals involved in the discovery and development of new antifungal therapies. The analysis primarily focuses on the widely used analogs—caspofungin, micafungin, and anidulafungin (B1665494)—with available data on newer and investigational compounds also included for a forward-looking perspective.
Mechanism of Action: Targeting the Fungal Cell Wall
Pneumocandin analogs exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of β-(1,3)-D-glucan.[1][2][3] This polysaccharide is an essential structural component of the fungal cell wall, providing osmotic stability.[1][2] Inhibition of its synthesis leads to a weakened cell wall, osmotic stress, and ultimately, cell lysis and fungal death. This targeted mechanism offers a significant therapeutic advantage, as mammalian cells lack a cell wall and β-(1,3)-D-glucan, resulting in a favorable safety profile for this class of drugs.
However, fungal cells can exhibit tolerance and resistance mechanisms. A key compensatory response to the inhibition of β-(1,3)-D-glucan synthesis is the upregulation of chitin (B13524) synthesis, another crucial cell wall polymer. This response is mediated by several signaling pathways, including the protein kinase C (PKC), high-osmolarity glycerol (B35011) (HOG), and Ca2+-calcineurin pathways, which work to maintain cell wall integrity.
Comparative In Vitro Efficacy
The in vitro activity of pneumocandin analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) against various fungal isolates. The following tables summarize the comparative in vitro efficacy of established and newer pneumocandin analogs against key fungal pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Clinically Approved Pneumocandin Analogs against Candida Species
| Organism | Caspofungin | Micafungin | Anidulafungin |
| Candida albicans | 0.015 - 1 | 0.008 - 0.5 | 0.015 - 0.25 |
| Candida glabrata | 0.03 - 16 | 0.008 - 4 | 0.03 - 8 |
| Candida parapsilosis | 0.25 - 8 | 0.12 - 4 | 0.5 - 4 |
| Candida tropicalis | 0.03 - 2 | 0.015 - 1 | 0.03 - 1 |
| Candida krusei | 0.12 - 4 | 0.03 - 1 | 0.06 - 2 |
Table 2: Comparative In Vitro Activity (MEC in µg/mL) of Clinically Approved Pneumocandin Analogs against Aspergillus Species
| Organism | Caspofungin | Micafungin | Anidulafungin |
| Aspergillus fumigatus | 0.06 - 1 | 0.015 - 0.12 | 0.015 - 0.06 |
| Aspergillus flavus | 0.12 - 2 | 0.03 - 0.25 | 0.015 - 0.12 |
| Aspergillus terreus | 0.12 - 1 | 0.03 - 0.25 | 0.015 - 0.12 |
Table 3: In Vitro Activity (MIC in µg/mL) of Investigational Pneumocandin Analogs against Candida Species
| Organism | Rezafungin | Aminocandin |
| Candida albicans | 0.03 - 0.25 | 0.03 - 0.5 |
| Candida glabrata | 0.03 - 0.5 | 0.03 - 4 |
| Candida parapsilosis | 0.5 - 2 | 1 - 8 |
| Candida tropicalis | 0.03 - 0.25 | 0.03 - 0.5 |
| Candida krusei | 0.06 - 0.5 | 0.12 - 1 |
Note: Data is compiled from multiple sources and represents a range of reported values. Specific MIC/MEC values can vary depending on the study, testing methodology, and specific isolates.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth microdilution testing.
Key Methodological Steps (CLSI M27-A3 / EUCAST EDef 7.1)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Drug Dilution: The pneumocandin analogs are serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35-37°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. For MEC determination with molds, the endpoint is the lowest drug concentration that leads to the growth of small, compact hyphal forms.
In Vivo Efficacy
Animal models, most commonly murine models of disseminated candidiasis or aspergillosis, are essential for evaluating the in vivo efficacy of pneumocandin analogs. These studies provide crucial data on drug pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Table 4: Summary of In Vivo Efficacy in Murine Models of Disseminated Candidiasis
| Analog | Fungal Species | Key Findings |
| Caspofungin | C. albicans, C. glabrata | Dose-dependent reduction in kidney fungal burden and improved survival. |
| Micafungin | C. albicans, C. glabrata | Effective in reducing fungal burden in a dose-dependent manner. |
| Anidulafungin | C. albicans, C. glabrata | Demonstrated efficacy in reducing fungal burden and prolonging survival. |
| Rezafungin | C. albicans, C. auris | Shows potent in vivo activity with a prolonged half-life, allowing for less frequent dosing. |
| Aminocandin | C. albicans, C. glabrata | Effective in reducing fungal burden, with potential for extended interval dosing. |
Conclusion
The pneumocandin analogs represent a cornerstone in the treatment of invasive fungal infections, primarily due to their potent and specific mechanism of action. While caspofungin, micafungin, and anidulafungin exhibit broad and potent activity against most Candida and Aspergillus species, differences in their in vitro potency and pharmacokinetic profiles can influence clinical decision-making. Newer analogs, such as rezafungin, offer the potential for improved dosing regimens and activity against resistant strains. The continued investigation and development of novel pneumocandin analogs are vital to address the challenges of emerging antifungal resistance and to expand the therapeutic options available to clinicians and patients. Future research should focus on direct comparative studies of these newer agents against the established echinocandins to clearly define their role in antifungal therapy.
References
A Comparative Analysis of Cross-Resistance Between Pneumocandin A3 and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pneumocandin A3, a member of the echinocandin class of antifungals, with other major antifungal classes, focusing on the critical issue of cross-resistance. The information presented herein is supported by experimental data to inform research and drug development efforts in mycology.
Introduction to Antifungal Classes and Mechanisms of Action
The effective treatment of invasive fungal infections is challenged by a limited number of antifungal drug classes and the emergence of resistance. Understanding the distinct mechanisms of action is fundamental to predicting and evaluating the potential for cross-resistance. The three primary classes of systemic antifungals are the echinocandins (including this compound), azoles, and polyenes.
-
Echinocandins (e.g., this compound, Caspofungin): This class targets the fungal cell wall, a structure absent in mammalian cells. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[1][2] Disruption of glucan synthesis leads to a loss of cell wall integrity, osmotic instability, and ultimately cell death, conferring fungicidal activity against most Candida species.[1]
-
Azoles (e.g., Fluconazole, Voriconazole): Azoles interfere with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. They inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), which is a crucial step in the ergosterol biosynthesis pathway.[2][3] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function and inhibiting fungal growth (fungistatic).
-
Polyenes (e.g., Amphotericin B): Polyenes also target the fungal cell membrane but through a different mechanism. They bind directly to ergosterol, forming pores or channels in the membrane. This interaction disrupts the membrane's integrity, leading to leakage of essential intracellular contents and cell death (fungicidal).
Mechanisms of Resistance and Cross-Resistance Profile
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. Due to their distinct molecular targets, there is a general lack of cross-resistance between the echinocandin, azole, and polyene classes.
Echinocandin Resistance and Cross-Resistance
Resistance to echinocandins is primarily mediated by mutations in the FKS genes (FKS1, FKS2), which encode the target enzyme, β-(1,3)-D-glucan synthase. These mutations, typically occurring in specific "hot spot" regions, reduce the binding affinity of the drug to its target.
-
Cross-Resistance with Azoles and Polyenes: None. Because echinocandins target the cell wall and azoles/polyenes target the cell membrane via different components, the mechanisms of resistance are distinct. Numerous studies have demonstrated that echinocandins, including early pneumocandins and the derivative caspofungin, retain potent activity against clinical isolates of Candida spp. that have developed resistance to azoles. The mechanisms of azole resistance, such as overexpression of efflux pumps (MDR, CDR) or mutations in ERG11, do not affect the activity of echinocandins.
-
Cross-Resistance within the Echinocandin Class: High. Mutations in the FKS1 gene that confer resistance to one echinocandin (e.g., caspofungin) typically result in cross-resistance to other echinocandins, such as micafungin (B1204384) and anidulafungin.
Quantitative Data: In Vitro Susceptibility
The lack of cross-resistance is demonstrated by in vitro susceptibility testing, where the Minimum Inhibitory Concentration (MIC) of an echinocandin remains low against fungal isolates that are resistant to other antifungal classes. The tables below summarize representative MIC data from published studies.
Table 1: Activity of Pneumocandins Against Azole-Susceptible and Azole-Resistant Candida Isolates
| Organism | Azole Susceptibility | No. of Strains | Pneumocandin L-733,560 Mean MIC (µg/mL) | Fluconazole Mean MIC (µg/mL) |
| C. albicans | Susceptible | 20 | 0.49 | 1.0 |
| Resistant | 10 | 0.50 | 128.0 | |
| T. glabrata | Susceptible | 11 | 0.25 | 4.0 |
| Resistant | 13 | 0.25 | 64.0 | |
| C. krusei | Intrinsically Resistant | 10 | 0.78 | 64.0 |
| (Data adapted from Vazquez et al., 1995) |
Table 2: Activity of Caspofungin (derived from Pneumocandin B0) Against Fluconazole-Resistant Candida Isolates
| Organism (N=3,959 total) | Fluconazole Susceptibility | Caspofungin MIC₉₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) | Itraconazole MIC₉₀ (µg/mL) |
| Candida spp. (all) | All Isolates | 1.0 | 32.0 | 2.0 |
| C. albicans (N=2,128) | All Isolates | 0.5 | 2.0 | 0.5 |
| C. glabrata (N=603) | All Isolates | 0.5 | 64.0 | 2.0 |
| C. krusei (N=208) | All Isolates | 1.0 | 64.0 | 1.0 |
| Candida spp. (N=157) | Fluconazole-Resistant | 1.0 | >64.0 | >8.0 |
| (Data adapted from Pfaller et al., 2001) |
Table 3: Caspofungin Activity Against C. albicans with Characterized Azole Resistance Mechanisms
| Resistance Mechanism | No. of Strains | Caspofungin MIC₉₀ (µg/mL) at 48h |
| Azole-Susceptible | 10 | 1.0 |
| ERG11 alterations | 5 | 1.0 |
| MDR1 upregulation | 8 | 1.0 |
| CDR upregulation | 9 | 1.0 |
| (Data adapted from Perea et al., 2001) |
These data consistently show that the MIC for pneumocandins and their derivatives remains low, irrespective of high-level resistance to azoles. This underscores the absence of cross-resistance due to the distinct drug targets.
Experimental Protocols
Standardized Broth Microdilution Method (CLSI M27)
The quantitative data presented are typically generated using the broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27. This method is the reference standard for antifungal susceptibility testing of yeasts.
Key Steps:
-
Medium Preparation: RPMI 1640 medium, supplemented with L-glutamine and buffered to pH 7.0 with MOPS buffer, is used.
-
Antifungal Plate Preparation: The antifungal agents are serially diluted (typically 2-fold) in the RPMI medium in 96-well microtiter plates to create a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates (e.g., Potato Dextrose Agar) for 24-48 hours. A suspension is made in sterile saline and adjusted spectrophotometrically to a standardized cell density (equivalent to a 0.5 McFarland standard). This suspension is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized fungal suspension and incubated at 35°C for 24 to 48 hours.
-
MIC Determination: Following incubation, the plates are read to determine the MIC. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For echinocandins, this is typically read as the first well with no visible growth (100% inhibition). For azoles, it is read as the concentration that causes approximately 50% growth inhibition.
Conclusion
The available experimental data and mechanistic understanding strongly indicate a lack of cross-resistance between this compound (and other echinocandins) and antifungals of the azole and polyene classes. The distinct molecular targets—β-(1,3)-D-glucan synthase for echinocandins versus ergosterol synthesis/binding for azoles and polyenes—mean that the common resistance mechanisms are not shared. Pneumocandins retain their in vitro potency against fungal isolates that have developed high-level resistance to azoles. However, it is critical to note that resistance-conferring mutations within the FKS genes typically lead to class-wide resistance among the echinocandins. This profile makes echinocandins a valuable therapeutic option for infections caused by azole-resistant fungal pathogens.
References
- 1. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Restore Azole Activity Against Drug-Tolerant and Drug-Resistant Candida Isolates | bioRxiv [biorxiv.org]
In Vivo Efficacy of Pneumocandin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of pneumocandin derivatives, a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Due to a scarcity of publicly available in vivo data specifically for Pneumocandin A3 derivatives, this guide will focus on the well-documented Pneumocandin A0 derivative, L-671,329, and other relevant echinocandins to provide a valuable comparative context for researchers in the field of antifungal drug development.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Pneumocandins, like other echinocandins, exert their antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polysaccharide in the fungal cell wall that provides structural integrity. By inhibiting this enzyme, pneumocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death. This targeted mechanism offers a significant therapeutic advantage, as mammalian cells lack a cell wall and are therefore unaffected.
Caption: Mechanism of action of Pneumocandins.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of the Pneumocandin A0 derivative L-671,329 against Candida albicans in a murine model of disseminated candidiasis.[3] Data for other pneumocandin derivatives is included where available to provide a broader context.
| Compound | Fungal Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| L-671,329 (Pneumocandin A0) | Candida albicans MY1055 | DBA/2 Mice | 1.25 to 10 mg/kg, twice daily, intraperitoneally for 4 days | Reduction in kidney CFU | Significant reduction in Candida CFU at doses ≥ 2.5 mg/kg | [3] |
| Rezafungin | Candida albicans | Immunosuppressed Mice | 5, 10, or 20 mg/kg | Reduction in kidney CFU | Dose-dependent reduction in fungal burden | [4] |
| Rezafungin | Aspergillus fumigatus | Immunosuppressed Mice | 5, 10, or 20 mg/kg | Survival Rate | Increased survival rates with increasing drug concentrations | |
| Pneumocandin D0 | Pneumocystis carinii | In vivo model | Not specified | Inhibition of development | Potent inhibitor of P. carinii development |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following section outlines the experimental protocol used in the evaluation of L-671,329.
Murine Model of Disseminated Candidiasis for L-671,329 Evaluation
-
Animal Model: DBA/2 mice were utilized for their enhanced susceptibility to Candida albicans, allowing for a more sensitive discrimination of antifungal efficacy.
-
Inoculum Preparation: Candida albicans MY1055 was grown and prepared to a concentration suitable for intravenous challenge.
-
Infection: Mice were challenged intravenously with 1 x 10^4 to 5 x 10^4 colony-forming units (CFU) of C. albicans MY1055 per mouse.
-
Antifungal Treatment: The test compound, L-671,329, was administered intraperitoneally at concentrations ranging from 1.25 to 10 mg/kg of body weight.
-
Dosing Regimen: Treatment was administered twice daily for a duration of 4 days.
-
Efficacy Assessment: The primary endpoint for efficacy was the reduction in the number of Candida CFU per gram of kidney tissue. Kidneys were harvested, homogenized, and plated to determine the fungal burden. A significant reduction in CFU compared to the sham-treated control group indicated in vivo activity.
Caption: General workflow for in vivo antifungal efficacy studies.
Conclusion
The available in vivo data, primarily from studies on the Pneumocandin A0 derivative L-671,329, demonstrates the potential of pneumocandins as effective antifungal agents. These compounds show significant efficacy in reducing fungal burden in animal models of disseminated candidiasis. Further research and publication of in vivo studies on a wider range of pneumocandin derivatives, including those from the A3 series, are warranted to fully elucidate their therapeutic potential and guide the development of next-generation antifungal drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting future in vivo efficacy studies.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the three primary echinocandin antifungal agents: anidulafungin, caspofungin, and micafungin (B1204384). While all three drugs share a common mechanism of action, subtle differences in their in vitro activity, propensity for paradoxical growth, and pharmacokinetic profiles can have significant implications for research and clinical use. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways.
Core Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase
Echinocandins exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[1][2][3] This enzyme is responsible for the production of β-1,3-D-glucan, a polysaccharide that provides structural integrity to the cell wall. By disrupting the synthesis of this essential polymer, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell death in susceptible fungi, such as most Candida species (fungicidal effect).[1][4] Against molds like Aspergillus species, echinocandins typically exhibit a fungistatic effect, inhibiting growth and hyphal extension.[1][5]
Comparative In Vitro Activity
The in vitro potency of echinocandins can vary depending on the fungal species and even the specific isolate. These differences are often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Fungal Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| Candida albicans | 0.01 - 0.5 | 0.12 - 1 | 0.01 - 0.25 |
| Candida glabrata | 0.10 (geometric mean) | 0.04 (geometric mean) | 0.02 (geometric mean) |
| Candida parapsilosis | 1 - 2 | >2 | >2 |
| Candida krusei | Reported lower than caspofungin and micafungin | Generally susceptible | Generally susceptible |
| Aspergillus fumigatus (MEC) | 0.03 | 0.5 - 1 | 0.06 - 0.12 |
Note: Data compiled from multiple sources.[1][2][6][7] MIC values can vary between studies and testing methodologies. MEC (Minimum Effective Concentration) is often used for Aspergillus as a more relevant measure of in vitro activity.
The Paradoxical Effect: A Point of Differentiation
A notable difference among echinocandins is the frequency and intensity of the "paradoxical effect," where some fungal isolates exhibit renewed growth at drug concentrations above the MIC.[8][9] This phenomenon is observed most frequently with caspofungin, to a lesser extent with micafungin, and is least common with anidulafungin.[2][9][10]
The paradoxical effect is thought to be a result of the activation of cellular stress response pathways, leading to a compensatory increase in chitin (B13524) synthesis, another crucial component of the fungal cell wall.[7][8][10] The primary signaling pathways implicated are the Protein Kinase C (PKC) cell wall integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin pathway.[7][11][12][13]
Pharmacokinetic Properties
The pharmacokinetic profiles of the three echinocandins also show notable differences, which can influence dosing regimens and potential for drug-drug interactions.
| Parameter | Anidulafungin | Caspofungin | Micafungin |
| Metabolism | Slow chemical degradation | Hepatic hydrolysis and N-acetylation | Hepatic metabolism by arylsulfatase and catechol-O-methyltransferase |
| Elimination Half-life | ~24-48 hours | ~9-11 hours (beta-phase) | ~11-17 hours |
| Protein Binding | >99% | ~97% | >99% |
| Drug Interactions | Minimal | Potential interactions with inducers of hepatic clearance (e.g., rifampin, carbamazepine) | Potential interactions with sirolimus |
Note: Data compiled from multiple sources.[2][3][14] Pharmacokinetic parameters can vary based on patient populations.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3)
This protocol outlines the standardized method for determining the MIC of antifungal agents against yeasts.
a. Inoculum Preparation:
-
Subculture yeast isolates onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution wells.
b. Antifungal Agent Preparation:
-
Prepare stock solutions of each echinocandin in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 hours.
d. MIC Determination:
-
Visually or spectrophotometrically read the plates.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control.
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.
a. Inoculum and Drug Preparation:
-
Prepare a standardized yeast inoculum as described for the MIC assay, but with a higher final concentration (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL).
-
Prepare tubes with RPMI 1640 medium containing the desired concentrations of the echinocandin (e.g., 1x, 4x, 16x MIC).
b. Incubation and Sampling:
-
Inoculate the drug-containing tubes and a drug-free growth control tube with the yeast suspension.
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
c. Viability Assessment:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud dextrose agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
d. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each drug concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol describes a common animal model to assess the in vivo efficacy of antifungal agents.
a. Animal Model:
-
Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide).[15][16]
-
House the animals under specific pathogen-free conditions.
b. Infection:
-
Prepare a standardized inoculum of a virulent Candida strain.
-
Infect the mice via intravenous injection (e.g., lateral tail vein) with the Candida suspension.[15][16]
c. Drug Administration:
-
Administer the echinocandins (anidulafungin, caspofungin, or micafungin) at various dosages and schedules via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Include a vehicle control group.
d. Efficacy Assessment:
-
At a predetermined time post-infection (e.g., 48-96 hours), euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys, brain).
-
Homogenize the organs and perform serial dilutions.
-
Plate the dilutions onto appropriate agar to determine the fungal burden (CFU/gram of tissue).
e. Data Analysis:
-
Compare the fungal burden in the treated groups to the control group to determine the reduction in CFU.
-
Correlate the drug dosage and pharmacokinetic parameters with the observed antifungal effect.
Conclusion
While anidulafungin, caspofungin, and micafungin share the same primary mechanism of action by inhibiting β-1,3-D-glucan synthase, they exhibit notable differences in their in vitro activity against specific fungal species, their propensity to induce the paradoxical effect, and their pharmacokinetic profiles. A thorough understanding of these distinctions is crucial for researchers and drug development professionals in the design of new antifungal therapies and the optimization of existing treatment strategies. The experimental protocols provided herein serve as a foundation for the continued investigation and comparison of these important antifungal agents.
References
- 1. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Potential of Novel Pneumocandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. Pneumocandins, a subclass of echinocandins, represent a cornerstone of antifungal therapy by targeting the fungal cell wall—a structure absent in human cells, offering a high degree of selective toxicity. This guide provides a comparative analysis of novel pneumocandin-like antifungals, with a focus on rezafungin and the functionally similar triterpenoid, ibrexafungerp, benchmarked against established agents. The data presented herein is intended to inform research and development efforts in the pursuit of more effective antifungal strategies.
Mechanism of Action: Targeting the Fungal Cell Wall
Pneumocandins and related compounds exert their antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall.[1][2] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] This mechanism is distinct from that of azoles, which inhibit ergosterol (B1671047) synthesis, and polyenes, which bind directly to ergosterol in the fungal cell membrane.
The cell wall integrity pathway is a key signaling cascade that fungi activate in response to cell wall stress, such as that induced by echinocandins. This pathway involves a series of protein kinases that ultimately lead to the reinforcement of the cell wall, often through increased chitin (B13524) synthesis.[2][3] Understanding this pathway is crucial for elucidating mechanisms of drug tolerance and resistance.
References
Validation of FKS1 as the Target of Pneumocandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating FKS1 as the primary target of pneumocandin antifungals. It further contrasts this mechanism with other major antifungal drug classes, offering a resource for researchers in mycology and professionals in antifungal drug development.
Introduction to Pneumocandins and FKS1
Pneumocandins are a class of lipopeptide antibiotics that exhibit potent antifungal activity, particularly against Candida and Aspergillus species.[1][2] They belong to the broader echinocandin family of drugs, which are notable for their unique mechanism of action: the inhibition of (1,3)-β-D-glucan synthase.[3][4] This enzyme is critical for the synthesis of β-glucan, an essential polymer in the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[4][5]
The catalytic subunit of the (1,3)-β-D-glucan synthase complex is encoded by the FKS genes.[6] In many fungal species, including the major human pathogen Candida albicans, the FKS1 gene product is the primary target of pneumocandins and other echinocandins.[3][7] Validation of FKS1 as the drug target has been established through a combination of genetic, biochemical, and clinical evidence.
Evidence for FKS1 as the Pneumocandin Target
The validation of FKS1 as the target of pneumocandins has been a cornerstone of our understanding of their mechanism of action. This has been primarily demonstrated through two complementary lines of experimental evidence: genetic manipulation and biochemical inhibition assays.
Genetic Evidence
Genetic studies in both the model yeast Saccharomyces cerevisiae and pathogenic fungi like Candida albicans have been pivotal. The core principle of these studies is that mutations in the gene encoding the drug's target can lead to resistance.
Key findings from genetic studies include:
-
Gene Disruption: In diploid organisms like C. albicans, disrupting one of the two FKS1 alleles in pneumocandin-resistant strains can restore sensitivity to the drug, directly linking the FKS1 gene to the resistance phenotype.[6][7] Conversely, targeted disruption of FKS1 is a common method to study its function.[8]
-
Site-Directed Mutagenesis: Introducing specific point mutations into the FKS1 gene has been shown to confer resistance to echinocandins.[9] These mutations often cluster in specific "hot spot" regions of the Fks1 protein.[9][10]
-
Comparative Sequencing: Sequencing the FKS1 gene from clinically resistant isolates of Candida species frequently reveals mutations in these hot spot regions, correlating clinical failure with genetic changes in the target protein.[11]
Biochemical Evidence
Biochemical assays directly measure the inhibitory effect of pneumocandins on the activity of the (1,3)-β-D-glucan synthase enzyme. These experiments provide quantitative data on the drug-target interaction.
Key findings from biochemical studies include:
-
In Vitro Inhibition: Pneumocandins potently inhibit the activity of (1,3)-β-D-glucan synthase in cell-free extracts.[6]
-
Mutant Enzyme Kinetics: Glucan synthase enzymes isolated from resistant strains harboring FKS1 mutations show significantly reduced sensitivity to pneumocandins, as evidenced by higher 50% inhibitory concentrations (IC50) and inhibition constants (Ki) compared to the wild-type enzyme.[9][12]
The following diagram illustrates the logical flow of evidence validating FKS1 as the pneumocandin target.
References
- 1. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro assay for (1 --> 6)-beta-D-glucan synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - CONICET [bicyt.conicet.gov.ar]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pneumocandin A3
The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to correct disposal protocols for compounds like Pneumocandin A3 is paramount to ensure a safe working environment and prevent ecological contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, based on established best practices for hazardous chemical waste and data from closely related compounds.
Core Principle: Treat as Hazardous Waste
Operational and Disposal Plan
This plan outlines the essential procedures for the safe segregation, containment, and disposal of this compound waste.
Waste Segregation and Collection
All materials contaminated with this compound must be segregated at the point of generation. This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Any labware (e.g., vials, pipette tips, weighing boats) that has come into contact with the compound.
-
Spill cleanup materials.
These items must be collected in a dedicated, clearly labeled hazardous waste container.[3]
Container Labeling and Storage
The waste container must be:
-
Clearly Labeled: Affix a "Hazardous Waste" label that includes the chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Environmental Hazard"), the accumulation start date, and the name of the principal investigator or laboratory.
-
Securely Sealed: The container lid must be kept tightly closed except when adding waste to prevent the release of contents.
-
Stored Safely: The sealed container should be stored in a designated, well-ventilated, and cool, dry area away from incompatible materials. Employ secondary containment for liquid wastes to mitigate spills.
Spill Management
In the event of a spill:
-
Avoid generating dust from the solid material.
-
Gently sweep the solid material and place it into the designated hazardous waste container.
-
If a solvent is used for cleaning the spill area, the resulting solution must be collected as hazardous liquid waste.
Final Disposal
The disposal of the hazardous waste container must be arranged through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this waste through municipal channels.
Hazard Profile of a Related Compound: Pneumocandin B0
The following table summarizes the known hazards of Pneumocandin B0, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Classification | Description | Source |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Eye Damage | Causes serious eye damage. | |
| Aquatic Toxicity | Very toxic to aquatic life. | |
| Skin Irritation | Causes skin irritation. | |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Respiratory Irritation | May cause respiratory irritation. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available. The recommended procedure is based on standard practices for the disposal of solid and liquid hazardous chemical waste. Always consult with your institution's EHS department for guidance specific to your location and facilities.
General Protocol for Solid Waste:
-
Preparation: Designate a suitable hazardous waste container with a secure lid.
-
Labeling: Pre-label the container with all required hazardous waste information.
-
Transfer: Carefully transfer the solid this compound waste into the container using a scoop or spatula to minimize dust generation.
-
Sealing: Securely seal the container.
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Documentation: Maintain a log of the hazardous waste generated, including the amount and date.
General Protocol for Contaminated Sharps:
-
Container: Place all sharps (needles, scalpels, etc.) contaminated with this compound into a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Disposal: The full sharps container should be disposed of through the EHS-approved hazardous waste stream.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Pneumocandin A3
Disclaimer: No specific Safety Data Sheet (SDS) for Pneumocandin A3 is readily available. The following guidance is based on the safety data for the closely related compound, Pneumocandin B0, and general best practices for handling potent, powdered bioactive compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before handling this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Pneumocandin B0 is classified with several hazards that should be assumed for this compound in the absence of specific data. These include the potential to cause serious eye damage, skin irritation, allergic skin reactions, respiratory irritation, and allergy or asthma symptoms if inhaled. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side protection, ANSI Z87.1 certified.[2] | Protects eyes from splashes, aerosols, and airborne powder.[3] |
| Hand Protection | Disposable Gloves | Chemically resistant, impermeable gloves (e.g., nitrile), powder-free. Consider double-gloving for added protection. | Prevents skin contact with the compound.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fastened lab coat.[2] | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher particulate respirator. | Minimizes inhalation of airborne powder, a primary exposure route. Required when handling powders outside of a fume hood. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
A step-by-step operational plan is critical for the safe handling of this compound.
1. Preparation and Designated Area:
-
All handling of solid this compound and the preparation of its solutions should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control exposure.
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Ensure all necessary PPE is donned correctly before handling the compound.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside a fume hood to prevent the dispersal of powder.
-
Use anti-static weigh boats to minimize the scattering of fine powders.
-
If preparing a solution, add the solvent to the vial containing the pre-weighed powder slowly and carefully to prevent aerosolization.
3. General Handling:
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid all direct contact with the compound.
-
After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
4. Spill Management:
-
In the event of a small spill, do not create dust. Gently cover the powder with a damp paper towel.
-
Wipe the area with the damp towel, then clean the surface with an appropriate solvent or detergent.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and bench paper, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps Waste: Any contaminated sharps should be disposed of in a designated sharps container.
2. Disposal Procedures:
-
All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Consult your institution's EHS department for specific disposal protocols and to arrange for the pickup of hazardous waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
